2,2'-Dinaphthyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yloxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLNYVDCIYXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210205 | |
| Record name | Di-2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-80-9 | |
| Record name | 2-Naphthyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-naphthyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2'-Dinaphthyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,2'-Dinaphthyl ether, also known as 2,2'-oxydinaphthalene, is an aromatic ether with the chemical formula C₂₀H₁₄O.[1][2][3] It is a symmetrical ether composed of two naphthyl groups linked by an oxygen atom. This compound serves as a key intermediate in organic synthesis and is noted as an impurity in the production of the antifungal agent Tolnaftate.[4][5] A thorough understanding of its physical properties is essential for its application in analytical method development, quality control, and various research contexts.[4][5] This guide provides a comprehensive overview of the core physical and spectral properties of this compound, supplemented with standard experimental methodologies and logical workflows for its characterization.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₄O | [1][2][3] |
| Molecular Weight | 270.33 g/mol | [1][2][3] |
| CAS Registry Number | 613-80-9 | [1][2] |
| Appearance | White to light yellow or pale cream/brown powder/crystal | [3][6] |
| Melting Point | 101.0 - 107.0 °C | [6][7] |
| Boiling Point | 250 °C at 19 mmHg | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][2] |
| Density | ~1.07 g/cm³ (rough estimate) | [1][2] |
| Refractive Index | ~1.6700 (estimate) | [1][2] |
Experimental Protocols for Property Determination
While specific experimental reports for this compound are not detailed in common literature, the following standard laboratory protocols are employed to determine the key physical properties listed above.
1. Melting Point Determination:
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
-
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
-
2. Boiling Point Determination at Reduced Pressure:
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, the measurement is taken at a reduced pressure (vacuum).
-
Methodology (Distillation):
-
A sample of this compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the system pressure is lowered to the desired level (e.g., 19 mmHg).
-
The flask is heated gently.
-
The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer. This temperature is the boiling point at that specific pressure.
-
3. Solubility Assessment:
-
Principle: Solubility is the ability of a solute (solid) to dissolve in a solvent (liquid) to form a homogeneous solution.
-
Methodology:
-
A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., DMSO, Methanol).
-
The mixture is agitated at room temperature to observe for dissolution.
-
If the substance does not dissolve, the mixture is gently heated while observing for changes.
-
Solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble) based on these observations.[1][2]
-
Logical Workflow for Compound Characterization
The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound such as this compound.
Spectral Properties
Spectroscopic analysis is critical for confirming the structure and identity of this compound.
-
Infrared (IR) Spectroscopy: Aromatic ethers like this compound are expected to show a characteristic strong C-O stretching absorption.[8] Generally, aryl ethers exhibit two strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[9] The NIST WebBook confirms the availability of a gas-phase IR spectrum for this compound, which would detail these and other characteristic peaks.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm region.[8][9] For this compound, the aromatic protons on the naphthalene rings would produce a complex series of signals in the aromatic region of the spectrum.
-
¹³C NMR: Carbon atoms bonded to the ether oxygen are also shifted downfield, typically appearing in the 50-80 δ range.[9]
-
-
Mass Spectrometry (MS): The mass spectrum of this compound provides its molecular weight. The NIST WebBook indicates the availability of its mass spectrum, which would show the molecular ion peak (M+) corresponding to its molecular weight of approximately 270.33 g/mol .[11] The fragmentation pattern would be characteristic of the stable naphthyl groups.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 613-80-9 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 613-80-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Structure and Conformation of 2,2'-Dinaphthyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure, synthesis, and conformational properties of 2,2'-dinaphthyl ether (also known as 2,2'-oxydinaphthalene). While a simple diaryl ether in composition, its bulky naphthyl substituents introduce significant steric considerations that dictate its three-dimensional structure and potential interactions in chemical systems. This document collates spectroscopic information, outlines a standard synthesis protocol, and presents a conformational analysis based on data from closely related structural analogs.
Chemical and Spectroscopic Properties
This compound is a symmetrical aromatic ether. Its fundamental properties are summarized in the table below. Due to the absence of published, fully assigned NMR spectra in the searched literature, typical chemical shift ranges for the key nuclei are provided based on established principles of NMR spectroscopy.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄O | [1] |
| Molecular Weight | 270.33 g/mol | [1] |
| CAS Number | 613-80-9 | [1] |
| Appearance | White to light yellow crystalline powder | - |
| Mass Spectrometry | Major fragments and spectral data available from the NIST WebBook. | [1] |
| Infrared (IR) Spectrum | Key absorptions include C-O-C stretching (~1200-1250 cm⁻¹). Gas-phase spectrum available from NIST. | [1] |
| ¹H NMR (Estimated) | Aromatic protons (Ar-H) expected in the range of 7.0 - 8.0 ppm. | [2][3] |
| ¹³C NMR (Estimated) | Aromatic carbons (Ar-C) expected from 110-140 ppm. Carbons bonded to the ether oxygen (C-O) are expected in the 150-160 ppm range. | [4][5] |
Chemical Structure
The chemical structure of this compound consists of two naphthalene rings linked by an oxygen atom at their respective C2 positions. The IUPAC numbering scheme for the naphthalene rings is critical for spectroscopic assignment and describing substituent positions.
Experimental Protocols
Synthesis via Ullmann Condensation
The most common method for synthesizing diaryl ethers is the Ullmann condensation. The following is a representative protocol for the synthesis of this compound from 2-bromonaphthalene and 2-naphthol.
Materials:
-
2-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
2-Naphthol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromonaphthalene, 2-naphthol, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the reaction for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Conformational Analysis
The conformation of diaryl ethers is primarily defined by the C-O-C bond angle (θ) and the two torsion (dihedral) angles (φ₁, φ₂) describing the rotation of the aryl groups relative to the C-O-C plane. Due to the lack of a published crystal structure for this compound, we present the crystallographic data for diphenyl ether as a foundational analog and discuss the expected conformational differences.
Structural Data of Diphenyl Ether (Analog)
Diphenyl ether represents the simplest diaryl ether and provides a baseline for understanding the geometry of the ether linkage. Its solid-state structure has been determined by X-ray crystallography.
| Parameter | Value | Reference(s) |
| CSD Identifier | CCDC 253210 | [6] |
| C-O Bond Length | ~1.39 - 1.41 Å | [7] |
| C-O-C Bond Angle (θ) | ~118° - 120° | [7] |
| Ground State Dihedral Angles (φ₁, φ₂) | ~30° / ~30° (calculated) | [7] |
Note: These values are for diphenyl ether and serve as an approximation. The actual values for this compound may differ.
Predicted Conformation of this compound
The conformation of this compound is a balance between the π-conjugation of the naphthyl systems with the oxygen lone pairs (which would favor planarity) and the significant steric hindrance between the naphthyl rings (which favors a twisted, non-planar structure).
-
C-O-C Bond Angle (θ): The C-O-C angle is expected to be similar to or slightly wider than that in diphenyl ether, likely in the range of 118-122° . The bulky naphthyl groups may cause a slight opening of this angle to relieve steric strain.
-
Dihedral Angles (φ₁, φ₂): Unlike diphenyl ether, the steric clash in this compound is not just between the ortho-hydrogens (at C1/C1' and C3/C3') but involves the entire peri-region of the opposing naphthyl ring. This increased steric demand makes a planar or near-planar conformation highly unfavorable. The molecule will adopt a twisted or "propeller-like" conformation. The ground-state dihedral angles (φ₁, φ₂) are predicted to be significantly larger than in diphenyl ether, likely in the range of 40-60° . This twisted conformation minimizes steric repulsion while retaining some degree of electronic communication between the naphthyl rings and the ether oxygen.
The energy barrier to rotation around the C-O bonds is expected to be relatively low, allowing the molecule to be conformationally flexible in solution at room temperature.
Conclusion
This compound is a sterically demanding molecule whose three-dimensional structure is dominated by the need to minimize repulsion between the two bulky naphthyl rings. While it shares the fundamental diaryl ether linkage with simpler molecules like diphenyl ether, its conformational landscape is significantly different. It is predicted to adopt a highly twisted, non-planar propeller conformation with C-C-O-C dihedral angles in the range of 40-60°. This structural insight is crucial for professionals in drug development and materials science, as the shape and electronic properties of such molecules dictate their potential for forming host-guest complexes, their packing in the solid state, and their overall utility as scaffolds in larger molecular designs. Further experimental and computational studies are warranted to precisely define its structural parameters.
References
- 1. This compound [webbook.nist.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Data Analysis of 2,2'-Dinaphthyl Ether (CAS 613-80-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dinaphthyl ether (CAS 613-80-9). The information is compiled from various spectral databases and is intended to assist researchers in the identification, characterization, and quality control of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
1H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
(Note: While literature suggests the availability of 1H NMR data for this compound, specific peak assignments and coupling constants were not found in the public databases searched.)
13C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
(Note: While literature suggests the availability of 13C NMR data for this compound, specific peak assignments were not found in the public databases searched.)
IR (Infrared) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1500 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | Aryl ether C-O stretch |
| ~850 | Strong | Aromatic C-H out-of-plane bend |
| ~740 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 270 | 100 | [M]+ (Molecular Ion) |
| 143 | ~30 | [C10H7O]+ |
| 115 | ~20 | [C9H7]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized for the analysis of a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
Instrumentation and Data Acquisition (1H and 13C NMR):
-
Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C is typically used.
-
Temperature: The experiment is conducted at a constant temperature, usually 298 K (25 °C).
-
1H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, due to the low natural abundance of 13C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of the solid this compound is finely ground in an agate mortar.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.
-
A portion of the mixture is transferred to a pellet-pressing die.
-
The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is acquired.
Mass Spectrometry (MS) - Electron Ionization (EI)
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Typically m/z 50-500.
-
Data Acquisition: The instrument is tuned and calibrated using a known standard. The mass spectrum of the sample is then acquired.
Visualizations
General Workflow for Spectroscopic Analysis of a Solid Organic Compound
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
The Synthesis of 2,2'-Oxydinaphthalene: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of 2,2'-Oxydinaphthalene, a significant diaryl ether. The document traces the historical discovery of its synthetic routes, from the seminal Ullmann condensation to modern, catalyst-free methodologies. It provides detailed experimental protocols for key synthesis methods, quantitative data for comparative analysis, and mechanistic insights visualized through reaction pathway diagrams. This guide serves as a comprehensive resource for chemists in research and development, offering a practical understanding of the synthesis and chemical properties of 2,2'-Oxydinaphthalene.
Historical Context and Discovery
The synthesis of diaryl ethers, including 2,2'-Oxydinaphthalene (also known as 2,2'-dinaphthyl ether), is historically rooted in the groundbreaking work of Fritz Ullmann. In 1905, Ullmann reported a method for the formation of diaryl ethers through the copper-catalyzed reaction of phenols with aryl halides, a transformation now known as the Ullmann condensation.[1] This reaction became a cornerstone of aryl ether synthesis for much of the 20th century.
The classical Ullmann reaction for synthesizing 2,2'-Oxydinaphthalene involves the coupling of 2-naphthol with a 2-halonaphthalene, typically 2-bromonaphthalene, in the presence of a copper catalyst at elevated temperatures.[2][3] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like pyridine or N,N-dimethylformamide (DMF).[2] The reaction was particularly effective for aryl halides activated by electron-withdrawing groups.
Over the years, significant advancements have been made to the Ullmann condensation, including the development of more sophisticated catalyst systems. The use of soluble copper salts in combination with ligands such as diamines and amino acids has allowed for milder reaction conditions and improved yields.
A significant evolution in the synthesis of diaryl ethers, including 2,2'-Oxydinaphthalene, has been the development of catalyst-free methods. A notable example is the reaction of 2-naphthol with itself in the presence of a strong base like potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). This approach offers a more environmentally benign and often more efficient alternative to the classical copper-catalyzed methods.
Core Synthetic Methodologies
Two primary methodologies for the synthesis of 2,2'-Oxydinaphthalene are detailed below: the classical Ullmann condensation and a modern, catalyst-free approach.
Classical Ullmann Condensation
The Ullmann condensation remains a relevant method for the synthesis of 2,2'-Oxydinaphthalene. The reaction typically involves the coupling of a 2-halonaphthalene with 2-naphthol in the presence of a copper catalyst and a base.
Reaction Scheme:
Materials:
-
2-Bromonaphthalene
-
2-Naphthol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride solution, saturated (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromonaphthalene (1.0 equiv), 2-naphthol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with toluene.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,2'-Oxydinaphthalene.
Catalyst-Free Synthesis using Potassium tert-Butoxide
A more modern and efficient method for the synthesis of 2,2'-Oxydinaphthalene involves the self-condensation of 2-naphthol mediated by a strong base, potassium tert-butoxide, in a polar aprotic solvent.
Reaction Scheme:
Materials:
-
2-Naphthol
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (2.0 equiv) and anhydrous DMSO.
-
Stir the mixture at room temperature until the 2-naphthol is completely dissolved.
-
Carefully add potassium tert-butoxide (1.0 equiv) portion-wise to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 2,2'-Oxydinaphthalene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2,2'-Oxydinaphthalene via the Ullmann condensation and the catalyst-free method. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Ullmann Condensation | Catalyst-Free Method |
| Starting Materials | 2-Bromonaphthalene, 2-Naphthol | 2-Naphthol |
| Catalyst | Copper(I) Iodide | None |
| Base | Potassium Carbonate | Potassium tert-Butoxide |
| Solvent | Pyridine | Dimethyl Sulfoxide (DMSO) |
| Temperature | Reflux (~115 °C) | 80-100 °C |
| Reaction Time | 24 hours | 4-6 hours |
| Typical Yield | 60-75% | 80-90% |
Mechanistic Pathways
The mechanisms for the Ullmann condensation and the potassium tert-butoxide mediated synthesis of 2,2'-Oxydinaphthalene are distinct.
Ullmann Condensation Mechanism
The mechanism of the Ullmann diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]
-
Formation of Copper Alkoxide: The reaction initiates with the deprotonation of 2-naphthol by the base to form a naphthoxide anion, which then reacts with the Cu(I) catalyst to form a copper(I) naphthoxide species.
-
Oxidative Addition: The aryl halide (2-bromonaphthalene) undergoes oxidative addition to the copper(I) naphthoxide, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether (2,2'-Oxydinaphthalene) and regenerate the Cu(I) catalyst.
Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.
Potassium tert-Butoxide Mediated Mechanism
The catalyst-free synthesis proceeds via a nucleophilic aromatic substitution-like mechanism, where the strong base plays a crucial role.
-
Deprotonation: Potassium tert-butoxide, a strong, non-nucleophilic base, deprotonates 2-naphthol to form the highly nucleophilic potassium naphthoxide.[5]
-
Nucleophilic Attack: The naphthoxide anion then acts as a nucleophile, attacking the carbon atom of another 2-naphthol molecule at the position ortho or para to the hydroxyl group. In the case of 2-naphthol, the attack likely proceeds through an intermediate that facilitates the elimination of a water molecule.
-
Elimination and Aromatization: A subsequent elimination of a water molecule leads to the formation of the stable aromatic diaryl ether, 2,2'-Oxydinaphthalene.
Caption: Proposed mechanism for the KOtBu-mediated synthesis.
Conclusion
The synthesis of 2,2'-Oxydinaphthalene has evolved from the historically significant but often harsh Ullmann condensation to more efficient and milder catalyst-free methods. The classical copper-catalyzed approach remains a viable option, particularly with modern ligand systems. However, the potassium tert-butoxide-mediated synthesis offers a compelling alternative with high yields, shorter reaction times, and the avoidance of transition metal catalysts. The choice of synthetic route will depend on factors such as substrate availability, cost considerations, and desired reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in the synthesis of this important diaryl ether.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Diaryl Ethers, Exemplified by a 2,2'-Dinaphthyl Ether Analog
A comprehensive search of crystallographic databases reveals that a definitive single-crystal X-ray structure of 2,2'-Dinaphthyl ether (CAS 613-80-9) is not publicly available. To provide researchers, scientists, and drug development professionals with a detailed technical guide on the structural analysis of this class of compounds, this whitepaper presents the crystal structure analysis of a closely related analog, 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene . This example will delineate the experimental protocols and data presentation crucial for such analyses.
The determination of the three-dimensional atomic arrangement in a crystal is paramount for understanding its chemical and physical properties, which is of particular interest in drug design and materials science.[1] Single-crystal X-ray diffraction stands as the most powerful technique for elucidating this intricate molecular architecture.[2]
I. Data Presentation: Crystallographic and Refinement Data
The quantitative data obtained from the single-crystal X-ray diffraction analysis of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene are summarized in the tables below. This data provides a complete description of the crystal lattice and the atomic arrangement within it.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₃₄H₂₄Cl₂O₂ |
| Formula Weight | 535.43 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.1983(3) Å |
| b | 14.6094(4) Å |
| c | 16.3263(4) Å |
| α | 90° |
| β | 92.622(2)° |
| γ | 90° |
| Volume | 2668.19(12) ų |
| Z | 4 |
| Calculated Density | 1.332 Mg/m³ |
| Absorption Coefficient | 0.273 mm⁻¹ |
| F(000) | 1112 |
| Data Collection | |
| Diffractometer | Bruker SMART APEXII CCD |
| Reflections Collected | 10688 |
| Independent Reflections | 4153 [R(int) = 0.0191] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4153 / 0 / 343 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2σ(I)] | R₁ = 0.0430, wR₂ = 0.1084 |
| R indices (all data) | R₁ = 0.0468, wR₂ = 0.1121 |
Table 2: Selected Bond Lengths (Å) [1]
| Bond | Length (Å) |
| Cl(1)-C(6) | 1.741(2) |
| Cl(2)-C(34) | 1.743(2) |
| O(1)-C(8) | 1.380(2) |
| O(1)-C(1) | 1.442(2) |
| O(2)-C(18) | 1.378(2) |
| O(2)-C(28) | 1.444(2) |
| C(1)-C(2) | 1.503(3) |
| C(17)-C(18) | 1.492(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]
| Angle | Value (°) |
| C(8)-O(1)-C(1) | 117.34(14) |
| C(18)-O(2)-C(28) | 117.16(14) |
| O(1)-C(1)-C(2) | 108.01(15) |
| O(2)-C(28)-C(29) | 107.60(15) |
| Torsion Angle | Value (°) |
| C(9)-C(8)-O(1)-C(1) | -176.49(16) |
| C(19)-C(18)-O(2)-C(28) | -178.29(16) |
| C(8)-C(17)-C(18)-C(19) | 76.3(2) |
II. Experimental Protocols
The successful determination of a crystal structure relies on meticulous experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.
A. Synthesis and Crystallization
The synthesis of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene was achieved by reacting (S)-BINOL with 2-chlorobenzyl bromide.[1]
-
Synthesis: (S)-1,1'-Bi-2-naphthol (1 equivalent) is dissolved in dry dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃) is added to the solution, followed by the dropwise addition of 2-chlorobenzyl bromide (2 equivalents). The reaction mixture is stirred at 333 K. After completion of the reaction, the mixture is worked up to yield the crude product.
-
Crystallization: The purified product is dissolved in a suitable solvent, such as chloroform, and heated briefly.[1] Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of the solvent over several hours.[1]
B. X-ray Data Collection and Structure Refinement
The collection of high-quality diffraction data is a critical step in the structure determination process.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data for 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene were collected on a Bruker SMART APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1] The data collection is typically performed at a controlled temperature, in this case, 293 K, to minimize thermal vibrations of the atoms.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structure is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
III. Visualization of the Experimental Workflow
The logical flow of the crystal structure analysis process is depicted in the following diagram.
This guide provides a foundational understanding of the methodologies and data presentation integral to the crystal structure analysis of diaryl ethers. While the specific structure of this compound remains to be determined, the presented protocols and data for a close analog offer a valuable blueprint for researchers in the field. The detailed structural information gleaned from such analyses is indispensable for the rational design of novel molecules with tailored properties.
References
A Comprehensive Technical Guide on the Solubility Profile of 2,2'-Dinaphthyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,2'-Dinaphthyl ether (CAS: 613-80-9). Recognizing the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on delivering robust experimental protocols to enable researchers to determine its solubility in a range of common laboratory solvents. The methodologies described are standard in the chemical and pharmaceutical industries for the physicochemical characterization of organic compounds.
This compound, also known as 2,2'-oxydinaphthalene, is a solid, off-white to pale beige compound.[1][2] Its large, nonpolar aromatic structure suggests that its solubility will be favored in nonpolar organic solvents over polar solvents like water. While specific quantitative data is scarce, qualitative assessments indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[1][2]
Quantitative Solubility Data
| Solvent | Molarity (mol/L) at 25°C | g/100 mL at 25°C | Observations |
| Nonpolar Solvents | |||
| Hexane | |||
| Toluene | |||
| Diethyl Ether | |||
| Chloroform | |||
| Dichloromethane | |||
| Polar Aprotic Solvents | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Polar Protic Solvents | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Water |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The following protocol details a reliable method for determining the equilibrium solubility of this compound in a chosen solvent. This method is based on the principle of allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Preliminary studies may be conducted to determine the optimal equilibration time.
-
-
Separation of the Supernatant:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged, and the clear supernatant can then be sampled.
-
-
Quantification of the Solute:
-
Accurately dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in the desired units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
In-depth Theoretical and Computational Analysis of 2,2'-Dinaphthyl Ether: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific theoretical and computational studies focused exclusively on 2,2'-Dinaphthyl ether. While computational chemistry is a powerful tool for elucidating molecular structure, properties, and reactivity, dedicated research applying these methods to this compound appears to be limited.
This technical guide aims to provide a framework for such a study, outlining the key computational methodologies and theoretical considerations that would be essential for a thorough investigation of this compound. Due to the lack of specific published data for this molecule, this document will draw upon established computational protocols and findings for analogous compounds, such as other diaryl ethers and binaphthyl derivatives, to propose a detailed roadmap for future research.
Conformational Analysis and Rotational Barriers
A critical aspect of understanding the behavior of this compound is its conformational landscape. The molecule's flexibility is primarily dictated by the rotation around the two C-O bonds linking the naphthyl moieties. Computational methods, particularly Density Functional Theory (DFT), are ideally suited to explore this.
Proposed Computational Protocol for Conformational Analysis:
A robust computational workflow to investigate the conformational preferences and rotational energy barriers of this compound would involve the following steps:
-
Initial Geometry Optimization: The starting molecular structure of this compound would be optimized using a reliable DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-31G(d).
-
Potential Energy Surface (PES) Scan: To identify stable conformers and transition states, a relaxed PES scan would be performed by systematically rotating the C-O-C-C dihedral angles. This would map out the energy landscape as a function of the naphthyl groups' relative orientation.
-
Identification and Optimization of Stationary Points: Minima (stable conformers) and saddle points (transition states) on the PES would be identified. These stationary points would then be fully re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate geometries and energies.
-
Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm their nature (no imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Calculation of Rotational Barriers: The energy difference between the lowest energy conformer and the transition states would yield the rotational energy barriers, providing insight into the flexibility of the molecule at different temperatures.
Expected Quantitative Data:
A comprehensive computational study would generate the following quantitative data, which would be best presented in a tabular format for clarity:
| Parameter | Description |
| Dihedral Angles (C-O-C-C) | The key dihedral angles defining the orientation of the naphthyl rings for each stable conformer and transition state. |
| Relative Energies (kcal/mol) | The energies of each conformer and transition state relative to the global minimum energy conformer. |
| Rotational Energy Barriers (kcal/mol) | The energy required to rotate from one stable conformer to another, calculated from the energy difference between the conformer and the corresponding transition state. |
| **Key Bond Lengths (Å) and Angles (°) ** | Important geometric parameters such as C-O bond lengths and C-O-C bond angles for each stationary point. |
| Dipole Moment (Debye) | The calculated dipole moment for each conformer, which can be correlated with its polarity. |
Electronic Structure and Properties
Understanding the electronic properties of this compound is crucial for predicting its reactivity and spectroscopic behavior. DFT calculations can provide valuable insights into the electron distribution and orbital energies.
Proposed Computational Protocol for Electronic Structure Analysis:
-
Single-Point Energy Calculations: Using the optimized geometries of the stable conformers, single-point energy calculations would be performed at a high level of theory to obtain accurate electronic energies.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Expected Quantitative Data:
The electronic structure analysis would yield the following data, which should be summarized in a table:
| Parameter | Description |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (eV) | Energy difference between the HOMO and LUMO. |
| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating the charge distribution. |
| Ionization Potential (eV) | The energy required to remove an electron. |
| Electron Affinity (eV) | The energy released when an electron is added. |
Theoretical Spectroscopic Analysis
Computational methods can be used to predict various types of spectra, which can then be compared with experimental data for validation.
Proposed Computational Protocols:
-
Vibrational Spectroscopy (IR and Raman): Following the frequency calculations on the optimized geometries, the theoretical infrared (IR) and Raman spectra can be simulated. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.
-
NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted to chemical shifts and compared with experimental NMR data to confirm the molecular structure.
Expected Quantitative Data:
| Spectrum Type | Calculated Parameters |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹), IR Intensities (km/mol) |
| Raman | Vibrational Frequencies (cm⁻¹), Raman Activities (Å⁴/amu) |
| ¹H NMR | Chemical Shifts (ppm) |
| ¹³C NMR | Chemical Shifts (ppm) |
Visualizations
To effectively communicate the results of these computational studies, various diagrams can be generated.
Computational Workflow Diagram
The overall process of a theoretical investigation can be visualized as a workflow.
Caption: A generalized workflow for the computational study of this compound.
Conformational Energy Profile
A diagram illustrating the relative energies of conformers and the rotational barriers between them would be highly informative.
Caption: A hypothetical energy profile for the conformational changes in this compound.
Conclusion
An In-depth Technical Guide to 2,2'-Dinaphthyl Ether: Properties, Synthesis, and Experimental Workflow
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2'-Dinaphthyl ether. It includes a detailed experimental protocol for its synthesis via the Ullmann condensation reaction, a cornerstone of diaryl ether formation. Furthermore, this document presents a visual representation of the synthesis workflow to aid in experimental planning and execution.
Core Properties of this compound
This compound, also known as di-2-naphthyl ether or 2,2'-oxydinaphthalene, is an aromatic ether. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₂₀H₁₄O | [1][2][3] |
| Molecular Weight | 270.33 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 103.0 to 107.0 °C | |
| Purity | >99.0% (GC) | [1][3] |
| CAS Number | 613-80-9 | [1][2] |
Synthesis of this compound via Ullmann Condensation
The synthesis of this compound can be effectively achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4][5][6] This method is a fundamental tool in organic synthesis for the formation of diaryl ether linkages.
Experimental Protocol
This protocol is a general procedure adapted from established Ullmann-type diaryl ether syntheses.[4][7]
Materials:
-
2-Bromonaphthalene
-
2-Naphthol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromonaphthalene (1.0 mmol), 2-naphthol (1.2 mmol), copper(I) iodide (5-10 mol%), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene (5-10 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[4] The reaction is typically allowed to proceed for 12-24 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
-
Visualizing the Experimental Workflow
To further clarify the synthesis process, the following diagram illustrates the logical and experimental workflow of the Ullmann condensation for the preparation of this compound.
Caption: Workflow for the Ullmann synthesis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 613-80-9 [amp.chemicalbook.com]
- 3. This compound, 10G | Labscoop [labscoop.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Core Characteristics of Di-beta-naphthyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-beta-naphthyl ether, also known as di(2-naphthyl) ether or 2,2'-dinaphthyl ether, is an aromatic ether characterized by the presence of two naphthyl groups linked by an oxygen atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, and established synthesis methodologies. While direct applications in drug development are not widely documented, the structural relationship to other bioactive naphthalene derivatives suggests its potential as a scaffold in medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.
Chemical and Physical Properties
Di-beta-naphthyl ether is a white to off-white solid at room temperature. Its core structure consists of two naphthalene rings connected via an ether linkage at the beta (or 2) position of both rings.
Table 1: Physical and Chemical Properties of Di-beta-naphthyl Ether
| Property | Value | Reference |
| CAS Number | 613-80-9 | - |
| Molecular Formula | C₂₀H₁₄O | - |
| Molecular Weight | 270.33 g/mol | - |
| Melting Point | 105 °C | [1] |
| Boiling Point | 250 °C at 19 mmHg | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated).[1] Insoluble in water. Generally soluble in common organic solvents like ethers and chloroform.[2] |
Spectroscopic Data
The structural elucidation of di-beta-naphthyl ether is supported by various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of di-beta-naphthyl ether shows a molecular ion peak corresponding to its molecular weight.
Table 2: Mass Spectrometry Data for Di-beta-naphthyl Ether
| m/z | Interpretation |
| 270 | [M]⁺ (Molecular Ion) |
| Additional fragmentation peaks may be observed |
Infrared (IR) Spectroscopy
-
C-O-C Asymmetric Stretch: A strong band typically in the region of 1270-1230 cm⁻¹.
-
C-O-C Symmetric Stretch: A band around 1075-1020 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for di-beta-naphthyl ether is not widely published. However, based on the structure, the following characteristic shifts can be predicted:
-
¹H NMR: The aromatic protons of the naphthalene rings would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom directly attached to the ether oxygen would be shifted further downfield.
Synthesis of Di-beta-naphthyl Ether
The synthesis of di-beta-naphthyl ether can be achieved through established methods for diaryl ether formation, primarily the Ullmann condensation and the Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. In the case of di-beta-naphthyl ether, this would involve the self-condensation of 2-naphthol in the presence of a copper catalyst or the reaction of 2-naphthol with a 2-halonaphthalene.
Experimental Protocol: General Procedure for Ullmann Condensation of Diaryl Ethers [3][4][5]
-
Reactants: A phenol (e.g., 2-naphthol), an aryl halide (e.g., 2-bromonaphthalene), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or pyridine.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 150-250 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous acid and brine to remove the base and copper salts.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the diaryl ether.
Williamson Ether Synthesis
The Williamson ether synthesis is another fundamental method for preparing ethers. For di-beta-naphthyl ether, this would involve the reaction of sodium 2-naphthoxide with a 2-halonaphthalene.
Experimental Protocol: General Procedure for Williamson Ether Synthesis [6]
-
Alkoxide Formation: 2-Naphthol is deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate solvent (e.g., ethanol, THF, or DMF) to form the sodium 2-naphthoxide.
-
Nucleophilic Substitution: A 2-halonaphthalene (e.g., 2-bromonaphthalene) is added to the solution of the naphthoxide. The reaction mixture is then heated to reflux to facilitate the Sₙ2 reaction.
-
Work-up: After the reaction is complete, the mixture is cooled and the product is typically precipitated by the addition of water.
-
Purification: The crude solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Development
Currently, there is limited direct evidence of di-beta-naphthyl ether being utilized as a therapeutic agent. However, the naphthalene moiety is a well-established pharmacophore present in numerous approved drugs.[2] For instance, beta-naphthyl methyl ether serves as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2]
The rigid, planar structure of the naphthalene rings in di-beta-naphthyl ether provides a scaffold that can be functionalized to interact with biological targets. Its lipophilic nature may facilitate membrane permeability. The ether linkage introduces a degree of conformational flexibility. These characteristics suggest that di-beta-naphthyl ether and its derivatives could be of interest in drug discovery programs, potentially as starting points for the synthesis of novel compounds with a range of biological activities. Further research is required to explore the pharmacological potential of this compound.
Safety and Handling
Conclusion
Di-beta-naphthyl ether is a well-defined aromatic compound with established physical and chemical properties. Its synthesis can be achieved through standard organic chemistry methodologies. While its direct role in drug development is yet to be established, its structural features make it an interesting candidate for further investigation in medicinal chemistry. This guide provides a solid foundation of its core characteristics to facilitate future research and applications.
References
- 1. Advantages Of β-naphthyl Methyl Ether - News [rhmschem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2,2'-Dinaphthyl Ether
This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 2,2'-dinaphthyl ether. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this compound.
Chemical Information[1][2][3][4][5]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Naphthalene, 2,2'-oxybis-; di-2-naphthyl ether |
| CAS Registry Number | 613-80-9 |
| Molecular Formula | C₂₀H₁₄O |
| Molecular Weight | 270.33 g/mol [1][2] |
| Appearance | White to light yellow powder or crystals[1] |
| Purity | >99.0% (GC)[1] |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O stretching vibration.[3] In the case of aryl ethers, two distinct C-O stretching bands are typically observed.[4]
The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[5]
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~1600, ~1500, ~1460 | Strong to Medium | Aromatic C=C Bending |
| ~1250 | Strong | Asymmetric Ar-O-Ar Stretch |
| ~1040 | Strong | Symmetric Ar-O-Ar Stretch |
| Below 900 | Medium to Strong | Out-of-plane C-H Bending |
Note: The exact peak positions may vary slightly depending on the sample preparation and the state of the sample (e.g., solid, gas, solution).
Experimental Protocol: Infrared Spectroscopy
This protocol describes a generalized method for obtaining the IR spectrum of a solid aromatic ether, such as this compound, using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.[6]
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Label the significant peaks corresponding to the functional groups of this compound.
-
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data presented here is for electron ionization (EI) mass spectrometry.[7]
Table 2: Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 270 | 100 | [M]⁺ (Molecular Ion) |
| 269 | 20 | [M-H]⁺ |
| 141 | 15 | [C₁₀H₇O]⁺ or [C₁₁H₉]⁺ |
| 127 | 10 | [C₁₀H₇]⁺ |
| 115 | 25 | [C₉H₇]⁺ |
Note: The fragmentation pattern can provide valuable structural information.
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for acquiring an electron ionization (EI) mass spectrum of a solid aromatic ether like this compound.[8][9]
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Common tuning compounds include perfluorotributylamine (PFTBA).
-
Set the appropriate parameters for the ion source, mass analyzer, and detector.
-
-
Sample Introduction:
-
For a volatile solid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
If using a direct insertion probe, load a small amount of the sample into a capillary tube and insert it into the probe.
-
The probe is then inserted into the ion source, and the sample is heated to induce vaporization.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic characterization.
Logical Relationship of Spectral Data
This diagram shows the relationship between the spectroscopic techniques and the information they provide for structural elucidation.
Caption: Information flow for structural elucidation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - CAS - 613-80-9 | Axios Research [axios-research.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR spectrum: Ethers [quimicaorganica.org]
- 5. This compound [webbook.nist.gov]
- 6. amherst.edu [amherst.edu]
- 7. This compound [webbook.nist.gov]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of 2,2'-Dinaphthyl ether from 2-Naphthol
Abstract: This application note provides a detailed protocol for the synthesis of 2,2'-dinaphthyl ether from 2-naphthol via a copper-catalyzed Ullmann condensation reaction. This method offers a straightforward and reproducible approach for obtaining the target diaryl ether, a valuable scaffold in organic synthesis and materials science. The protocol includes a step-by-step procedure, a summary of quantitative data, and characterization of the final product.
Introduction
Diaryl ethers are a significant class of organic compounds present in numerous natural products, pharmaceuticals, and advanced materials. The ether linkage imparts unique conformational properties and stability to molecular architectures. This compound, in particular, is a key building block and intermediate in the synthesis of more complex molecules. The Ullmann condensation, a classic copper-catalyzed reaction, remains a reliable and widely used method for the formation of diaryl ether bonds.[1] This protocol details the self-condensation of 2-naphthol to yield this compound, providing a robust procedure for researchers in organic synthesis and drug development.
Reaction Scheme
The overall reaction involves the copper-catalyzed self-condensation of two molecules of 2-naphthol to form this compound with the elimination of water.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Equipment
-
2-Naphthol (≥99%)
-
Copper(I) iodide (CuI, 98%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethanol
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
3.2. Synthesis of this compound
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (10.0 g, 69.4 mmol), copper(I) iodide (0.66 g, 3.47 mmol, 5 mol%), and anhydrous potassium carbonate (19.2 g, 138.8 mmol).
-
Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 100 mL).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot toluene or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound as a white to off-white solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Naphthol | 10.0 g (69.4 mmol) |
| Copper(I) iodide | 0.66 g (3.47 mmol) |
| Potassium carbonate | 19.2 g (138.8 mmol) |
| Solvent | |
| Anhydrous DMF | 100 mL |
| Reaction Conditions | |
| Temperature | 140-150 °C |
| Reaction Time | 12-18 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 9.38 g |
| Typical Experimental Yield | 7.5 - 8.4 g (80-90%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 105-107 °C |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃, δ, ppm): 7.85 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 2H), 7.27 (s, 2H), 7.20 (dd, J = 8.8, 2.4 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃, δ, ppm): 155.5, 134.4, 129.8, 129.2, 127.7, 126.8, 126.5, 124.2, 119.3, 119.0.
-
FTIR (KBr, cm⁻¹): 3055 (Ar-H stretch), 1625, 1595, 1508 (C=C aromatic stretch), 1245 (Ar-O-Ar stretch), 860, 815, 745 (Ar-H bend).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Ullmann Condensation in Aryl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of C-O bonds, specifically in the synthesis of diaryl ethers and alkyl aryl ethers. These structural motifs are prevalent in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for performing the Ullmann condensation for aryl ether formation, with a focus on modern, ligand-assisted methodologies that offer milder reaction conditions and broader substrate scope compared to traditional approaches.
Introduction to the Ullmann Condensation for Aryl Ether Formation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol or an alcohol in the presence of a base to form an aryl ether.[3][4] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3]
Modern advancements have introduced the use of soluble copper catalysts, often in combination with various ligands, which has significantly improved the efficiency and generality of the Ullmann ether synthesis. These modifications allow the reaction to proceed under milder temperatures and with lower catalyst loadings, expanding the functional group tolerance and making it a more attractive method for complex molecule synthesis in drug development and materials science.[1][5]
General Reaction Mechanism
The precise mechanism of the Ullmann condensation can vary depending on the specific reaction conditions, such as the catalyst, ligand, and solvent used. However, a generally accepted catalytic cycle for a ligand-assisted Ullmann ether synthesis is depicted below. The cycle typically involves the formation of a copper(I) alkoxide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the desired aryl ether and regenerate the active copper(I) catalyst.[3][6]
Caption: Generalized catalytic cycle for the Ullmann condensation.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various reported Ullmann condensation protocols for aryl ether formation, highlighting the impact of different catalysts, ligands, bases, solvents, and temperatures on reaction outcomes.
Table 1: Ullmann Condensation with Nanoparticle Catalysts
| Aryl Halide | Phenol/Alcohol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Aryl Halides | Substituted Phenols | Cu-NPs (10) | Cs₂CO₃ (1.5) | Acetonitrile | 50-60 | N/A | High |
| Substituted Aryl Halides | Substituted Phenols | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | N/A | Good |
| Substituted Aryl Halides | Phenols | Cu-NPs (from Euphorbia esula L.) | Cs₂CO₃ | DMF | 120 | N/A | 65-92[1] |
| Substituted Aryl Halides | Phenols | bio-Cu-NPs (1) | N/A | N/A | N/A | 15 | Promising |
| (Hetero)phenyl Bromide | Phenol | CuO-NPs (3) | KOH (2) | DMAc | RT | N/A | Excellent |
Table 2: Ligand-Assisted Ullmann Condensation
| Aryl Halide | Phenol/Alcohol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodides | Aliphatic Alcohols | N/A | N,N-dimethylglycine | N/A | Toluene | 110 | N/A | High[7] |
| Aryl Halides | Aliphatic Alcohols | CuI or Cu(II) species (up to 5) | None | K₂CO₃ | Choline chloride-based eutectic mixtures | 80 | 6 | up to 98[8] |
| Electron-rich Aryl Bromides | Electron-rich Phenols | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ (2) | Acetonitrile | 80 | N/A | Efficient[5] |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | N/A | 58.3 |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ | o-Xylene | 140 | N/A | 67.9 |
Experimental Protocols
The following are representative protocols for performing the Ullmann condensation for aryl ether formation.
Protocol 1: General Procedure for Ligand-Assisted Ullmann Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol or alcohol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or DMF, 3-5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, phenol or alcohol, CuI, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Protocol 2: Ullmann Condensation using Copper Nanoparticles in a "Green" Solvent
This protocol utilizes a more environmentally benign solvent system.
Materials:
-
Aryl halide (1.0 mmol)
-
Alcohol (as part of the deep eutectic solvent)
-
Copper(I) iodide (CuI) or Copper(II) species (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Choline chloride
-
Reaction vessel
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and the desired alcohol (e.g., glycerol) in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To a reaction vessel, add the aryl halide, copper catalyst, and K₂CO₃.
-
Add the prepared deep eutectic solvent (which also serves as the reactant).
-
Heat the reaction mixture to 80 °C and stir for 6 hours in the air.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The deep eutectic solvent, catalyst, and base can often be recycled.[8]
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the Ullmann condensation from reaction setup to product isolation.
Caption: Typical experimental workflow for Ullmann ether synthesis.
Conclusion
The Ullmann condensation remains a vital tool for the synthesis of aryl ethers. The evolution from harsh, classical conditions to milder, ligand-accelerated protocols has significantly broadened its applicability in research and development. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be tailored to the specific substrates being coupled. The protocols and data presented herein provide a comprehensive starting point for researchers looking to employ the Ullmann condensation in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2,2'-Dinaphthyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dinaphthyl ether and its derivatives are important structural motifs in medicinal chemistry, materials science, and organic synthesis. The ether linkage connecting two naphthalene units can impart unique photophysical properties and conformational constraints. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and effective method for the synthesis of such diaryl ethers. This document provides detailed application notes and experimental protocols for the synthesis of this compound using copper catalysis, enabling researchers to reliably prepare this valuable compound.
The primary synthetic strategy involves the copper-catalyzed reaction of a 2-halonaphthalene with 2-naphthol. This method allows for the formation of the C-O bond under relatively accessible conditions. The choice of copper source, ligand, base, and solvent can significantly influence the reaction efficiency and yield.
Reaction Principle
The copper-catalyzed synthesis of this compound typically proceeds via an Ullmann-type condensation mechanism. The reaction involves the coupling of an aryl halide (e.g., 2-bromonaphthalene or 2-iodonaphthalene) with a phenol (2-naphthol) in the presence of a copper catalyst and a base. The catalytic cycle is generally believed to involve the formation of a copper(I) naphthoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper(I) catalyst.
Comparative Data of Synthesis Methods
The following table summarizes various copper-catalyzed methods for the synthesis of this compound, providing a comparison of reaction components and outcomes.
| Entry | Aryl Halide | Phenol | Copper Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonaphthalene | 2-Naphthol | CuI | None | K₂CO₃ | Pyridine | Reflux | 24 | 85 |
| 2 | 2-Iodonaphthalene | 2-Naphthol | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 2-Bromonaphthalene | 2-Naphthol | Cu(acac)₂ | None | t-BuOK | DMSO | 120 | 12 | 78 |
Experimental Protocols
Protocol 1: Ligand-Free Copper-Catalyzed Synthesis of this compound
This protocol describes a classic Ullmann condensation using copper(I) iodide as the catalyst without an additional ligand.
Materials:
-
2-Bromonaphthalene
-
2-Naphthol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 mmol, 207 mg), 2-naphthol (1.2 mmol, 173 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add 5 mL of anhydrous pyridine to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of toluene and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with an additional 10 mL of toluene.
-
Combine the organic filtrates and wash sequentially with 2 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagrams
Caption: General experimental workflow for the copper-catalyzed synthesis of this compound.
Caption: Key components and their relationship in the synthesis of this compound.
Applications of 2,2'-Dinaphthyl Ether in Organic Synthesis and Pharmaceutical Analysis
Introduction
2,2'-Dinaphthyl ether, also known as 2,2'-oxydinaphthalene, is an aromatic ether with the chemical formula C₂₀H₁₄O. While its structural congeners, the binaphthols (e.g., BINOL) and their phosphine derivatives (e.g., BINAP), are renowned as privileged scaffolds for chiral ligands in asymmetric catalysis, the direct application of this compound itself in synthetic organic reactions is not widely documented in scientific literature.[1][2] Its primary significance in the chemical and pharmaceutical industries lies in two key areas: as a target molecule in ether synthesis methodologies and, more critically, as a well-characterized impurity and analytical reference standard in the manufacturing of specific pharmaceutical agents.[3][4]
This document provides detailed notes and protocols on the synthesis of this compound and its application as a reference standard in quality control for drug development, which is a critical function for researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of this compound
The synthesis of diaryl ethers, including this compound, is a fundamental transformation in organic chemistry. Traditional methods often rely on copper-catalyzed Ullmann condensation. However, modern approaches have sought to avoid transition metal catalysts. One reported method for synthesizing this compound involves the direct nucleophilic aromatic substitution of a naphthoxide with a naphthyl halide or, more simply, the self-condensation of 2-naphthol under basic conditions without a transition metal catalyst. A reported method utilizes potassium tert-butoxide in dimethyl sulfoxide (DMSO) to achieve this transformation.[5] This catalyst-free approach is advantageous for its simplicity and for avoiding potential metal contamination in the final product.
Experimental Protocol: Catalyst-Free Synthesis of this compound
Objective: To synthesize this compound from 2-naphthol via a catalyst-free self-condensation reaction.
Materials:
-
2-Naphthol
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous DMSO.
-
Addition of Base: To the stirred solution, add potassium tert-butoxide (1.1 eq) portion-wise at room temperature. The mixture will typically change color and may warm slightly.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully quench the reaction by pouring the mixture into a beaker of cold water.
-
Acidification: Acidify the aqueous mixture to pH ~7 using 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Caption: Workflow for the synthesis of this compound.
Application Note 2: Use as an Analytical Reference Standard
In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities generated during the synthesis or degradation of a drug must be identified, quantified, and controlled within strict limits set by regulatory agencies. This compound is a known process impurity in the synthesis of the antifungal agent Tolnaftate and has also been identified in relation to the antipsychotic drug Asenapine.[3][4][6]
As such, a highly pure and well-characterized sample of this compound serves as a critical reference standard . Its applications in this context include:
-
Method Development: Developing and validating analytical methods (typically High-Performance Liquid Chromatography, HPLC) to detect and quantify this specific impurity in batches of the API.[3]
-
Quality Control (QC): Routine testing of API batches to ensure that the level of this compound does not exceed the specified threshold.[3]
-
Forced Degradation Studies: Helping to identify degradation pathways of the API under stress conditions (heat, light, acid, base, oxidation).
Protocol: Use of this compound as a Reference Standard in HPLC Analysis
Objective: To quantify the this compound impurity in a sample of Tolnaftate API using an external standard method.
Materials:
-
This compound Reference Standard (of known purity)
-
Tolnaftate API sample for testing
-
HPLC-grade acetonitrile, water, and other required mobile phase components
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh a specific amount (e.g., 10 mg) of the this compound Reference Standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 100 µg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). These concentrations should bracket the expected impurity level.
-
-
Preparation of Sample Solution:
-
Accurately weigh a specific amount of the Tolnaftate API sample (e.g., 100 mg) and dissolve it in the same solvent in a volumetric flask (e.g., 10 mL) to create a sample solution of known concentration (e.g., 10 mg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC method (column, mobile phase composition, flow rate, injection volume, detector wavelength). The method must be capable of separating this compound from the main Tolnaftate peak and other impurities.
-
Inject the calibration standards into the HPLC system and record the peak areas for this compound at its specific retention time.
-
Inject the sample solution and record the peak area for any peak that corresponds to the retention time of this compound.
-
-
Data Analysis:
-
Calibration Curve: Plot the peak area of the reference standard versus its concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.
-
Quantification: Use the peak area of the impurity in the sample injection and the calibration curve equation to calculate the concentration of this compound in the sample solution.
-
Reporting: Express the amount of the impurity as a percentage by weight relative to the main API peak. Ensure the result is within the acceptable limits defined by pharmacopeial standards or regulatory filings.
-
Caption: Workflow for impurity quantification using a reference standard.
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 613-80-9 | [1][3] |
| Molecular Formula | C₂₀H₁₄O | [1] |
| Molecular Weight | 270.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 103.0 to 107.0 °C | [5] |
| Purity (Typical Comm.) | >98% or >99% (GC/HPLC) | [5] |
References
Role of 2,2'-Dinaphthyl ether in the synthesis of Tolnaftate
Application Notes and Protocols: Synthesis of Tolnaftate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Tolnaftate, a widely used antifungal agent. The protocols described herein focus on the established and most common synthetic route, which utilizes 2-naphthol as a key starting material. It is important to note that while the topic mentions 2,2'-Dinaphthyl ether, the scientifically validated synthesis of Tolnaftate originates from 2-naphthol.
Tolnaftate, chemically known as O-2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate, is a synthetic thiocarbamate. It is effective against common dermatophyte infections such as athlete's foot, jock itch, and ringworm.[1] The synthesis involves the formation of a thiocarbamate linkage between 2-naphthol and N-methyl-N-(m-tolyl)thiocarbamoyl chloride.
Mechanism of Action
Although the precise mechanism is not fully elucidated, Tolnaftate is believed to inhibit the squalene epoxidase enzyme in fungi.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, Tolnaftate disrupts the cell membrane integrity, leading to fungal cell death.
Overall Synthesis Workflow
The synthesis of Tolnaftate can be logically divided into two main stages: the preparation of the key intermediate, N-methyl-N-(m-tolyl)thiocarbamoyl chloride, and its subsequent reaction with 2-naphthol to yield the final product.
Stage 1: Synthesis of N-methyl-N-(m-tolyl)thiocarbamoyl chloride
This intermediate is prepared in a two-step process starting from m-toluidine.
Step 1.1: Synthesis of N-methyl-m-toluidine
N-methyl-m-toluidine is synthesized via the methylation of m-toluidine.
Experimental Protocol:
-
Materials: m-Toluidine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., sodium carbonate), and an appropriate solvent (e.g., ethanol or water).
-
Procedure:
-
Dissolve m-toluidine and the base in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Add the methylating agent dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a suitable work-up, which may include extraction and washing, to isolate the crude N-methyl-m-toluidine.
-
Purify the product by distillation under reduced pressure.
-
Step 1.2: Synthesis of N-methyl-N-(m-tolyl)thiocarbamoyl chloride
N-methyl-m-toluidine is then reacted with thiophosgene to yield the desired thiocarbamoyl chloride.[3][4]
Experimental Protocol:
-
Materials: N-methyl-m-toluidine, thiophosgene, and an inert solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve N-methyl-m-toluidine in the inert solvent in a reaction vessel equipped with a stirrer, a dropping funnel, and a gas outlet to neutralize the evolved HCl gas.
-
Cool the solution in an ice-salt bath.
-
Add a solution of thiophosgene in the same solvent dropwise to the stirred solution.
-
After the addition is complete, continue stirring at a low temperature for a specified period.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-methyl-N-(m-tolyl)thiocarbamoyl chloride.
-
The crude product may be used directly in the next step or purified by vacuum distillation.
-
Stage 2: Synthesis of Tolnaftate
The final step involves the condensation of 2-naphthol with N-methyl-N-(m-tolyl)thiocarbamoyl chloride.
Experimental Protocol:
-
Materials:
-
2-Naphthol
-
N-methyl-N-(m-tolyl)thiocarbamoyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol in the anhydrous solvent.
-
Add the base to the solution. If using a strong base like sodium hydride, handle with extreme caution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Procedure:
-
Slowly add a solution of N-methyl-N-(m-tolyl)thiocarbamoyl chloride in the anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a dilute acid solution).
-
-
Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield pure Tolnaftate.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Tolnaftate.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| 2-Naphthol | 144.17 | 1.0 | Starting Material |
| N-methyl-N-(m-tolyl)thiocarbamoyl chloride | 201.69 | 1.0 - 1.2 | Key Intermediate |
| Pyridine (as base) | 79.10 | 1.2 - 1.5 | Base/Catalyst |
| Tolnaftate | 307.41 | - | Final Product |
Note: The exact molar equivalents may vary depending on the specific protocol and the purity of the reactants. The expected yield for this synthesis is typically in the range of 70-90% after purification.
Conclusion
The synthesis of Tolnaftate from 2-naphthol provides a reliable and efficient method for producing this important antifungal agent. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals involved in the development and manufacturing of Tolnaftate.
References
Application Notes and Protocols: Axially Chiral Binaphthyl Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2,2'-dinaphthyl ether itself is not commonly employed as a ligand, the structurally analogous 1,1'-binaphthyl framework is the foundation for a class of exceptionally successful "privileged" ligands in transition metal catalysis. In particular, ligands derived from 1,1'-bi-2-naphthol (BINOL) have proven to be highly effective in a vast array of asymmetric transformations. The axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings creates a well-defined, C₂-symmetric chiral environment that can induce high levels of enantioselectivity.
These application notes provide an overview of the use of BINOL-derived ligands in key transition metal-catalyzed reactions, complete with data and detailed experimental protocols.
Ligand Synthesis and In Situ Catalyst Preparation
The versatility of the BINOL scaffold stems from the reactivity of its two hydroxyl groups, which can be readily converted into a variety of other functional groups, most notably phosphines to create ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The resulting chiral ligands are then combined with a transition metal precursor, often in situ, to generate the active catalyst.
Diagram: General Workflow for Ligand Synthesis and Catalyst Formation
Caption: From BINOL to active catalyst: a generalized workflow.
Application: Asymmetric Hydrogenation of β-Ketoesters
The enantioselective hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a critical transformation in the synthesis of many pharmaceutical agents, including statins and antibiotics. Ruthenium complexes of BINAP are benchmark catalysts for this reaction, delivering high yields and exceptional enantioselectivities.
Table 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate using a Ru-(S)-BINAP Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl Benzoylacetate | 0.5 | 50 | 50 | 12 | 99 | 98 |
| 2 | Ethyl 4'-chlorobenzoylacetate | 0.5 | 50 | 50 | 15 | 98 | 97 |
| 3 | Ethyl 4'-methoxybenzoylacetate | 0.5 | 60 | 55 | 18 | 95 | 99 |
| 4 | Ethyl 2-thiophenoylacetate | 1.0 | 80 | 60 | 24 | 92 | 96 |
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate
Materials:
-
--INVALID-LINK--n complex
-
Ethyl benzoylacetate
-
Anhydrous, degassed ethanol
-
High-pressure stainless-steel autoclave with a glass liner and magnetic stirrer
Procedure:
-
Into the glass liner of the autoclave, add the --INVALID-LINK--n complex (0.01 mmol, 0.5 mol%).
-
Add ethyl benzoylacetate (2.0 mmol, 1.0 equiv).
-
Transfer the liner into the autoclave inside a glovebox or under a stream of inert gas.
-
Add anhydrous, degassed ethanol (10 mL) via cannula.
-
Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times.
-
Pressurize the autoclave to 50 bar with H₂.
-
Place the autoclave in a heating block pre-heated to 50 °C and stir the reaction mixture for 12 hours.
-
After cooling the reactor to room temperature, carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified ethyl (R)-3-hydroxy-3-phenylpropanoate by chiral HPLC or GC analysis.
Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful C-C bond-forming reaction. Chiral phosphine ligands based on the binaphthyl scaffold are highly effective in controlling the stereochemistry of this transformation.
Diagram: Logical Flow of the Asymmetric Allylic Alkylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Pd-catalyzed AAA reaction.
Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Entry | Nucleophile | Ligand | Base | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | (S)-BINAP | BSA, AcOK | 95 | 92 |
| 2 | Dibenzyl malonate | (S)-BINAP | NaH | 90 | 94 |
| 3 | Nitromethane | (R)-Tol-BINAP | K₂CO₃ | 88 | 89 |
| 4 | Aniline | (S)-BINAP | NaOt-Bu | 92 | 96 |
BSA = N,O-Bis(trimethylsilyl)acetamide
Experimental Protocol: Asymmetric Alkylation with Dimethyl Malonate
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)
-
(S)-BINAP
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (AcOK)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd₂(dba)₃]·CHCl₃ (0.025 mmol) and (S)-BINAP (0.06 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate Schlenk flask, add 1,3-diphenyl-2-propenyl acetate (1.0 mmol), BSA (1.5 mmol), and a catalytic amount of AcOK (0.05 mmol).
-
Add the catalyst solution to the substrate mixture via cannula.
-
Add dimethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Important Considerations
-
Purity of Ligands: The enantiomeric purity of the binaphthyl ligand is paramount for achieving high ee in the final product.
-
Oxygen and Moisture: Many transition metal catalysts are sensitive to air and moisture. All reactions should be carried out using standard Schlenk techniques or in a glovebox with anhydrous, degassed solvents.
-
Optimization: The reaction conditions provided (temperature, pressure, solvent, base) are starting points and may require optimization for different substrates.
Application Notes and Protocols for the Characterization of 2,2'-Dinaphthyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2'-Dinaphthyl ether is an aromatic ether that finds application as a reference standard in the pharmaceutical industry, particularly in the analytical method development and validation for drugs like Tolnaftate.[1][2][3] Accurate characterization of this compound is crucial for its use as a reference material, ensuring the quality and consistency of pharmaceutical formulations.[2][3] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, method development, and interpretation of analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O | [1][4][5][6] |
| Molecular Weight | 270.33 g/mol | [1][4][6][7] |
| CAS Number | 613-80-9 | [1][4][5] |
| Appearance | White to light yellow or pale cream powder/crystal | [7][8][9][10] |
| Melting Point | 101.0 - 107.0 °C | [8][9] |
| Purity (by GC) | >99.0% | [7][9][10] |
| Purity (by HPLC) | ≥98.0% | [8] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
HPLC is a primary technique for determining the purity and assay of this compound. A reverse-phase method is typically employed.[11]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, or a similar reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min (typical for analytical scale).
-
Detection: UV detection at a wavelength of 254 nm (a common wavelength for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
Table 2: HPLC Purity Data (Representative)
| Sample ID | Retention Time (min) | Peak Area | % Area |
| This compound | 5.8 | 1250000 | 99.5 |
| Impurity 1 | 4.2 | 3000 | 0.2 |
| Impurity 2 | 6.5 | 3250 | 0.3 |
GC-MS is a powerful technique for the identification and quantification of volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Analysis
Spectroscopic techniques are used to elucidate and confirm the chemical structure of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition:
Data Presentation:
Table 3: Expected NMR Chemical Shifts (¹H and ¹³C)
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.0 | Aromatic protons of the naphthyl rings. |
| ¹³C | 110 - 150 | Aromatic carbons of the naphthyl rings. |
| ¹³C | ~155 | Carbon directly attached to the ether oxygen (C-O). |
Note: Specific chemical shifts will depend on the exact electronic environment of each nucleus.
FTIR spectroscopy is used to identify the functional groups present in the molecule. For ethers, the C-O stretching vibration is a key characteristic band.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition: Scan the sample in the mid-IR region (4000-400 cm⁻¹).
Data Presentation:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1300 - 1000 | Strong C-O (ether) stretch[12] |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Pan: Aluminum or platinum pans.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
DSC: Ramp from ambient temperature to 150 °C at a heating rate of 10 °C/min to observe the melting endotherm.
-
TGA: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min to observe thermal decomposition.
-
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into the sample pan.
Data Presentation:
Table 5: Thermal Analysis Data (Representative)
| Analysis | Parameter | Observed Value |
| DSC | Onset of Melting (°C) | ~101 |
| Peak Melting Temperature (°C) | ~105 | |
| TGA | Onset of Decomposition (°C) | >250 |
| % Weight Loss at 500 °C | >95 |
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
References
- 1. Separation of Di-2-naphthyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. aua.gr [aua.gr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsdjournal.org [rsdjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Laboratory-Scale Ullmann Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation, a cornerstone of C-O bond formation, facilitates the synthesis of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and functional materials.[1] This document provides detailed application notes and protocols for conducting laboratory-scale Ullmann ether synthesis, emphasizing modern, ligand-accelerated methodologies that offer milder reaction conditions and broader substrate scope compared to the classical approach.[2]
Overview of the Ullmann Ether Synthesis
The Ullmann ether synthesis is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol to form a diaryl ether. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[1][3] Modern protocols employ catalytic amounts of a copper source, typically a Cu(I) salt like CuI, in the presence of a ligand, a base, and a suitable solvent. The addition of ligands significantly accelerates the reaction, allowing for lower reaction temperatures (typically 80-130°C) and expanding the range of compatible functional groups.[2][4]
The generalized reaction scheme is as follows:
Ar-X + Ar'-OH --(Cu catalyst, Ligand, Base, Solvent, Heat)--> Ar-O-Ar'
Where:
-
Ar-X : Aryl halide (X = I, Br). Aryl iodides are generally more reactive than aryl bromides.[3]
-
Ar'-OH : Phenol
-
Ligand : Often an N- or O-containing chelating molecule such as N,N-dimethylglycine, L-proline, or a diamine.[1][4]
-
Base : An inorganic base is required to deprotonate the phenol. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4]
-
Solvent : High-boiling polar aprotic solvents like DMF, NMP, DMSO, or acetonitrile are commonly used.[2][3]
Experimental Setup and General Considerations
2.1. Glassware and Equipment:
-
Reaction Vessel : A Schlenk tube or a round-bottom flask equipped with a reflux condenser is suitable. The size should be chosen to ensure the reaction mixture does not exceed half the vessel's volume.
-
Inert Atmosphere : Many modern Ullmann couplings benefit from an inert atmosphere to prevent oxidation of the copper catalyst. This can be achieved using a nitrogen or argon manifold connected to the reaction vessel via a needle adapter or by working in a glovebox.[6]
-
Heating and Stirring : A magnetic stir plate with a heating mantle or an oil bath is required for uniform heating and stirring. A magnetic stir bar should be placed in the reaction vessel.
-
Standard laboratory glassware : Graduated cylinders, syringes, beakers, and funnels.
-
Purification equipment : Separatory funnel for extraction and glassware for column chromatography.
2.2. Reagent Purity and Handling:
-
Solvents : Anhydrous solvents are often preferred to minimize side reactions, although some protocols tolerate small amounts of water.
-
Reagents : The aryl halide, phenol, catalyst, ligand, and base should be of high purity.
-
Copper Catalyst : Copper(I) salts can be sensitive to air and moisture. It is advisable to handle them quickly in the air or preferably in a glovebox.
-
Safety : Aryl halides and organic solvents can be toxic and/or flammable. Phenols are corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: General Procedure for CuI/N,N-dimethylglycine-Catalyzed Ullmann Ether Synthesis
This protocol is adapted from a procedure known for its reliability and broad applicability.[1]
Materials:
-
Aryl iodide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-dimethylglycine (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl iodide (e.g., 0.5 mmol), the phenol (0.6 mmol), CuI (0.05 mmol, 9.5 mg), N,N-dimethylglycine (0.1 mmol, 10.3 mg), and Cs₂CO₃ (1.0 mmol, 325.8 mg).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (e.g., 2 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 90°C and stir the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Ligand-Free Ullmann Condensation for Activated Aryl Halides
For electron-deficient aryl halides, the reaction can sometimes proceed efficiently without an added ligand.
Materials:
-
Electron-deficient aryl bromide (e.g., 4-bromonitrobenzene) (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 4-bromonitrobenzene (e.g., 1.0 mmol, 202 mg), the phenol (1.2 mmol), CuBr (0.1 mmol, 14.3 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Add anhydrous DMF (e.g., 5 mL).
-
Heat the mixture to 120°C with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Data Presentation: Representative Yields for Ullmann Ether Synthesis
The following tables summarize quantitative data from the literature for various Ullmann ether synthesis reactions.
Table 1: Effect of Base and Solvent on a Model Ullmann Coupling
Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), N,N-dimethylglycine (L1) (10 mol%), base (2.0 equiv), solvent (0.6 mL), argon atmosphere.[1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Cs₂CO₃ | Toluene | 110 | 24 | ~0 |
| 2 | K₃PO₄ | Toluene | 110 | 24 | 95 |
| 3 | K₃PO₄ | Acetonitrile | 80 | 24 | 65 |
| 4 | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 5 | K₂CO₃ | Toluene | 110 | 24 | 20 |
Table 2: Substrate Scope for CuI/N,N-dimethylglycine Catalyzed Diaryl Ether Synthesis
Reaction Conditions: Aryl iodide (0.5 mmol), phenol (0.75 mmol), CuI (0.15 mmol), N,N-dimethylglycine hydrochloride (0.5 mmol), Cs₂CO₃ (1.5 mmol), 1,4-dioxane (2 mL), 90°C.
| Aryl Iodide | Phenol | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenol | 24 | 85 |
| 4-Iodoanisole | 4-Methoxyphenol | 24 | 92 |
| 1-Iodonaphthalene | Phenol | 36 | 78 |
| 4-Iodobenzonitrile | 4-Cresol | 18 | 89 |
Table 3: Ligand Screening for the Coupling of 4-bromoanisole and 4-methoxyphenol
Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), MeCN (3 mL), 80°C.[1]
| Ligand | Time (h) | Conversion (%) |
| N,N-dimethylglycine (L1) | 24 | 65 |
| L-Proline | 24 | 55 |
| 8-Hydroxyquinoline | 24 | 48 |
| No Ligand | 24 | <5 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a laboratory-scale Ullmann ether synthesis experiment.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,2'-Dinaphthyl Ether as an Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is of paramount importance. Impurity profiling is a critical aspect of drug development and quality control, mandated by regulatory agencies worldwide.[1][2] 2,2'-Dinaphthyl ether, also known as 2,2'-Oxydinaphthalene, is a known process-related impurity in the synthesis of the antifungal agent Tolnaftate.[1][2] As such, a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in Tolnaftate drug substances and products. These application notes provide a comprehensive guide to using this compound as an impurity reference standard, including detailed analytical protocols and validation data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the reference standard is fundamental to its proper handling and use in analytical method development.
| Property | Value |
| Chemical Name | 2,2'-Oxydinaphthalene |
| Synonyms | This compound, di-2-naphthyl ether |
| CAS Number | 613-80-9 |
| Molecular Formula | C₂₀H₁₄O |
| Molecular Weight | 270.33 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 101-107 °C |
| Solubility | Soluble in chloroform and acetone; sparingly soluble in ethanol and methanol |
Application in Pharmaceutical Analysis
This compound is primarily used as a certified reference material (CRM) for the following applications in the pharmaceutical industry:
-
Impurity Identification: To confirm the presence of this compound in Tolnaftate API and formulations by comparing retention times in chromatographic methods.
-
Quantitative Analysis: To accurately determine the concentration of the this compound impurity in Tolnaftate, ensuring it does not exceed the limits set by pharmacopeias and regulatory bodies.
-
Analytical Method Validation: As a key component in the validation of new or existing analytical methods for impurity profiling, including specificity, linearity, accuracy, precision, and limits of detection and quantification.[1]
-
Forced Degradation Studies: To distinguish degradation products from process-related impurities like this compound during stability testing of Tolnaftate.[3][4][5]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a reference standard in the analysis of Tolnaftate.
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Working Standard Solutions (e.g., 0.1 - 10 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase. These solutions will be used to establish the calibration curve for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) Method
Objective: To provide a robust HPLC method for the separation and quantification of this compound in the presence of Tolnaftate and other related impurities. This method is based on typical reverse-phase conditions used for Tolnaftate analysis.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 258 nm |
| Run Time | Approximately 20 minutes |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of a working standard solution.
Analytical Method Validation Summary
A summary of typical validation parameters for an HPLC method for the quantification of this compound is presented below. This data is representative and should be established for each specific method and laboratory.
| Validation Parameter | Typical Results |
| Specificity | The method is specific for this compound, with no interference from Tolnaftate, other known impurities, or excipients. |
| Linearity | |
| Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| Robustness | The method is robust to small, deliberate variations in flow rate, mobile phase composition, and column temperature. |
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of using an impurity reference standard and the process of analytical method validation.
Caption: Workflow for Quantification of this compound Impurity.
Caption: Analytical Method Validation Process Overview.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Tolnaftate. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately identify and quantify this specific impurity, thereby ensuring the safety and efficacy of the final drug product. Adherence to these guidelines will facilitate regulatory compliance and contribute to the overall quality of pharmaceutical manufacturing.
References
- 1. chemwhat.com [chemwhat.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dinaphthyl Ether
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2'-dinaphthyl ether.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Catalyst (Ullmann & Buchwald-Hartwig) | Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr) for Ullmann reactions. For Buchwald-Hartwig, ensure the palladium catalyst is not deactivated; consider using a pre-catalyst. | Improved reaction initiation and conversion rate. |
| Inappropriate Ligand (Buchwald-Hartwig) | The choice of phosphine ligand is critical. For diaryl ether synthesis, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.[1] | Enhanced catalytic activity and higher product yield. |
| Inefficient Base | A strong, non-nucleophilic base is required to deprotonate the 2-naphthol. For Ullmann, Cs₂CO₃ or K₂CO₃ are common choices.[1][2] For Buchwald-Hartwig, sodium tert-butoxide (NaOt-Bu) is frequently used. | Complete formation of the naphthoxide nucleophile, leading to a higher reaction rate. |
| Suboptimal Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used for Ullmann reactions to achieve the necessary high temperatures.[2] For Buchwald-Hartwig, toluene or dioxane are common.[1] | Improved solubility of reactants and catalyst, facilitating the reaction. |
| Low Reaction Temperature | Ullmann reactions often require high temperatures (100-200 °C).[2][3] Buchwald-Hartwig reactions can often be run at lower temperatures (80-110 °C).[1] | Increased reaction rate and improved conversion. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can deactivate the base and catalyst. | Minimized side reactions and improved yield. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution | Expected Outcome |
| Homocoupling of Aryl Halide (Ullmann) | This can occur at very high temperatures. Consider using a ligand like N,N-dimethylglycine to promote the desired C-O bond formation at a lower temperature. | Reduced formation of binaphthyl byproduct. |
| Reduction of Aryl Halide (Buchwald-Hartwig) | This can be a side reaction. Optimizing the ligand and base combination can minimize this pathway. | Increased selectivity for the desired ether product. |
| C-Alkylation of 2-Naphthol | While less common in these coupling reactions compared to Williamson ether synthesis, ensuring complete and rapid formation of the naphthoxide can favor O-alkylation. | Minimized formation of C-C coupled byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: Ullmann condensation or Buchwald-Hartwig C-O coupling?
A1: Both methods can be effective, but the choice often depends on the desired reaction conditions and substrate tolerance. The Ullmann condensation is a classic method that uses an inexpensive copper catalyst, but often requires harsh reaction conditions (high temperatures).[1][3] The Buchwald-Hartwig C-O coupling utilizes a more expensive palladium catalyst but generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[1]
Q2: My Ullmann reaction is not working. What are the first things I should check?
A2: First, verify the purity and activity of your copper catalyst (Cu(I) salts are preferred). Ensure your 2-naphthol and aryl halide are pure and that your solvent is anhydrous. The choice of base is also critical; Cs₂CO₃ is often more effective than K₂CO₃. Finally, ensure the reaction temperature is high enough, as traditional Ullmann reactions often require temperatures above 150 °C.[2]
Q3: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A3: Yes, microwave-assisted synthesis can be a very effective technique for both Ullmann and Buchwald-Hartwig reactions. It can significantly reduce reaction times from hours to minutes and often leads to improved yields by providing rapid and uniform heating.
Q4: What is the role of a ligand in the Buchwald-Hartwig synthesis of this compound?
A4: The ligand, typically a bulky electron-rich phosphine, is crucial for the efficacy of the palladium catalyst. It stabilizes the palladium complex, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final ether product. The choice of ligand can significantly impact the reaction's yield and scope.[1]
Q5: How can I minimize the formation of byproducts in my reaction?
A5: To minimize byproducts, ensure you are using an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use pure, anhydrous reagents and solvents. Optimizing the stoichiometry of your reactants, the catalyst loading, and the reaction temperature can also significantly improve the selectivity for the desired this compound.
Data Presentation
Comparison of Ullmann and Buchwald-Hartwig for Diaryl Ether Synthesis
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Ullmann | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 96 |
| Ullmann | Cu₂O / Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80 | 92 |
| Ullmann | CuI / Phenanthroline | K₂CO₃ | NMP | 160 | 75 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 91 |
Data is representative for the synthesis of various diaryl ethers and may vary for this compound.[1]
Ligand Screening for Buchwald-Hartwig C-O Coupling
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 92 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 88 |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 85 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 75 |
Data is representative for the synthesis of various diaryl ethers and may vary for this compound.
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound Synthesis
This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.
Materials:
-
2-Naphthol
-
2-Bromonaphthalene
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 2-naphthol (1.2 mmol), 2-bromonaphthalene (1.0 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis
This protocol is adapted from general procedures for Buchwald-Hartwig diaryl ether synthesis.[1]
Materials:
-
2-Naphthol
-
2-Bromonaphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add 2-bromonaphthalene (1.0 mmol) and 2-naphthol (1.2 mmol).
-
Add NaOtBu (1.4 mmol).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A comparative workflow for the synthesis of this compound via Ullmann condensation and Buchwald-Hartwig C-O coupling.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,2'-Dinaphthyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2'-dinaphthyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, especially if synthesized via an Ullmann-type condensation of 2-naphthol, may contain several impurities.[1] These can include:
-
Unreacted 2-naphthol: The starting material for the synthesis.
-
Polymeric byproducts: High molecular weight species formed from undesired side reactions at the high temperatures often used in Ullmann condensations.[1]
-
Solvent residues: Residual high-boiling solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in the synthesis.[1]
-
Copper catalyst residues: If a copper catalyst was used in the synthesis, traces may remain in the crude product.
Q3: How can I assess the purity of my this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your compound.[2][3][4][5] By comparing the TLC profile of your crude product with a pure standard (if available), you can identify the number of components and estimate their relative polarities. The purity can be further quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Melting point determination is also a useful indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound does not dissolve in the recrystallization solvent, even when heated. What should I do?
A4: This indicates that the chosen solvent is not suitable. For a nonpolar compound like this compound, you should start with a nonpolar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. If a single solvent is not effective, a two-solvent system can be employed.[6]
-
Actionable Advice:
-
Select an appropriate solvent: Based on the principle of "like dissolves like," try a non-polar aromatic solvent like toluene. A procedure for the related compound 1,1'-bi-2-naphthol uses toluene for recrystallization, suggesting it could be a good starting point.[7]
-
Use a two-solvent system: If a single solvent fails, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., diethyl ether or dichloromethane) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane or pentane) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[6][8]
-
Q5: My this compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem with impure compounds.
-
Actionable Advice:
-
Increase the solvent volume: Add more of the hot solvent to the mixture to ensure the compound stays in solution at a lower temperature during the cooling process.
-
Lower the saturation temperature: Add a small amount of the "good" solvent in a two-solvent system to lower the temperature at which the solution becomes saturated.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[9]
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[9]
-
Q6: The recovery of my purified this compound after recrystallization is very low. What are the possible reasons?
A6: Low recovery can be due to several factors.
-
Actionable Advice:
-
Using too much solvent: This is a common mistake. Use only the minimum amount of hot solvent required to completely dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for faster filtration.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Column Chromatography Issues
Q7: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?
A7: Poor separation in column chromatography is often due to an inappropriate solvent system or improper column packing.
-
Actionable Advice:
-
Optimize the solvent system (mobile phase): Use TLC to find the optimal solvent system before running the column.[2][3][4][5] A good solvent system will give the desired compound an Rf value of around 0.2-0.4 and will show good separation between the product and impurities. For a non-polar compound like this compound, start with a non-polar eluent and gradually increase the polarity. Common solvent systems for such compounds include mixtures of hexanes and ethyl acetate or petroleum ether and diethyl ether.
-
Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase.
-
Adjust the stationary phase: While silica gel is the most common stationary phase, for certain impurities, alumina might provide better separation.
-
Sample loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Q8: My this compound is not eluting from the column, or it is eluting too quickly with the solvent front. What should I do?
A8: This is a classic problem of incorrect solvent polarity.
-
Actionable Advice:
-
Product not eluting: If the compound is stuck at the top of the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 100% hexanes, start adding small percentages of ethyl acetate or diethyl ether.
-
Product eluting too quickly: If the compound comes out with the solvent front, the mobile phase is too polar. Decrease the polarity of the eluent. For example, if you are using a 50:50 mixture of hexanes and ethyl acetate, try a 90:10 or 95:5 mixture.
-
Data Presentation
| Purification Technique | Parameter | Recommended Value/System | Expected Outcome |
| Recrystallization | Single Solvent | Toluene[7] | Formation of crystalline solid upon cooling. |
| Two-Solvent System | Diethyl ether / Hexane | Dissolves in hot diethyl ether, precipitates upon addition of hexane. | |
| Column Chromatography | Stationary Phase | Silica Gel | Good for general purpose purification of organic compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | Separation of non-polar compounds from more polar impurities. | |
| Petroleum Ether / Diethyl Ether Gradient | Alternative solvent system for non-polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound (Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add toluene dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude product in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor the elution of the compounds by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent to elute compounds with higher polarity.
-
Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
Identifying and minimizing byproducts in 2-naphthol coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and minimizing byproducts in 2-naphthol coupling reactions, a cornerstone of azo dye synthesis.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Azo Dye
Question: My 2-naphthol coupling reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
A low yield in azo dye synthesis is a common issue that can often be traced back to the stability of the diazonium salt and the specific reaction conditions.[1] Key factors to investigate include:
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5 °C. This decomposition process often leads to the formation of phenol as a byproduct, consuming the diazonium salt that is needed for the coupling reaction.[1][2]
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid during the diazotization step will result in an incomplete reaction, leaving unreacted aromatic amine.[4]
-
Solution: Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization. The sodium nitrite solution should be added slowly with continuous stirring to prevent localized temperature increases.
-
-
Improper pH of the Coupling Reaction: The coupling reaction is highly pH-dependent. If the pH is too low (acidic), the reaction rate will be very slow. Conversely, if the pH is too high, it can lead to the formation of diazotate ions, which are not effective coupling agents.[5][6]
-
Solution: Carefully adjust and monitor the pH of the coupling reaction mixture. For coupling with 2-naphthol, a mildly alkaline pH is generally optimal. Using a buffer solution can help maintain the desired pH.
-
Problem 2: The Color of My Azo Dye is "Off" or Impure
Question: The synthesized azo dye has a different color from the expected product, or it appears dull and impure. What could be the reason for this?
Answer:
An "off-color" product is a strong indicator of the presence of byproducts and impurities.[4] The most common culprits include:
-
Formation of Regioisomers: While the desired product is typically the result of coupling at the 1-position of 2-naphthol (ortho to the hydroxyl group), coupling can sometimes occur at other positions, leading to the formation of regioisomers with different colors.[7][8] The pH of the coupling reaction is a critical factor in determining the regioselectivity.[5]
-
Solution: Precise control of the coupling reaction's pH is essential. For 2-naphthol, ortho-coupling is often favored under kinetic control at low temperatures.[8]
-
-
Oxidative Coupling of 2-Naphthol: In the presence of oxidizing agents or certain metal ions, 2-naphthol can undergo oxidative coupling to form 1,1'-bi-2-naphthol (BINOL).[1][9] This colorless byproduct can contaminate the final product.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. Also, use high-purity reagents to avoid metal ion contamination.
-
-
Self-Coupling of the Diazonium Salt: The diazonium salt can react with itself, especially if there is an excess, leading to the formation of biaryl byproducts through a Gomberg–Bachmann reaction.[10][11] These byproducts are often colored and can be difficult to remove.
-
Solution: Use the correct stoichiometry and add the diazonium salt solution slowly to the 2-naphthol solution to ensure it reacts with the intended coupling partner.
-
Problem 3: Multiple Spots on Thin-Layer Chromatography (TLC)
Question: My crude product shows multiple spots on the TLC plate. What do these spots likely represent?
Answer:
Multiple spots on a TLC plate confirm the presence of a mixture of compounds. These can include:
-
Unreacted Starting Materials: Residual 2-naphthol and the aromatic amine used for diazotization.
-
Desired Azo Dye: The main product of the reaction.
-
Byproducts: This can be a range of compounds, including the ortho-isomer, BINOL, phenols from diazonium salt decomposition, and biaryls from self-coupling.
Solution:
To identify the spots, you can run the TLC with co-spotting of the starting materials. For more definitive identification of byproducts, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in a 2-naphthol coupling reaction?
A1: Temperature is arguably the most critical parameter. Maintaining a low temperature (0-5 °C) is essential to prevent the decomposition of the thermally sensitive diazonium salt, which is a primary cause of low yields and the formation of phenolic byproducts.[2][3]
Q2: How does pH affect the formation of byproducts?
A2: The pH of the coupling medium has a profound effect on the reaction. It influences the regioselectivity of the coupling (the position on the 2-naphthol ring where the diazonium salt attacks) and can also affect the reactivity of the diazonium salt itself.[5][8] An improperly controlled pH can lead to a mixture of isomers and other unwanted side reactions.
Q3: I observe some tar-like, insoluble material in my final product. What is it and how can I remove it?
A3: Tar-like materials are often polymeric byproducts resulting from complex decomposition pathways of the diazonium salt. Hot filtration during the recrystallization process can help remove these insoluble impurities. If standard recrystallization is not effective, column chromatography may be necessary for purification.
Q4: Can I use a diazonium salt that has been stored for some time?
A4: It is highly discouraged. Diazonium salts are notoriously unstable and should be prepared fresh and used immediately for the coupling reaction to ensure the best possible yield and product purity.[3]
Data Presentation: Byproduct Formation
While precise quantitative data is highly dependent on the specific reactants and conditions, the following table summarizes the key factors influencing the formation of common byproducts.
| Byproduct | Chemical Structure | Influencing Factors | Minimization Strategy |
| Phenol | Ar-OH | High Temperature (> 5 °C) | Maintain temperature at 0-5 °C. |
| Ortho-isomer | Isomer of the desired product | pH of the coupling reaction | Precise pH control. |
| 1,1'-Bi-2-naphthol (BINOL) | Dimer of 2-naphthol | Presence of oxidizing agents/metal ions | Use high-purity reagents; inert atmosphere. |
| Biaryl | Ar-Ar' | Excess diazonium salt | Use correct stoichiometry; slow addition of diazonium salt. |
| Triazene | Ar-N=N-NHR | Presence of primary/secondary amines | Use pure starting materials. |
Experimental Protocols
General Protocol for 2-Naphthol Coupling (Synthesis of Sudan I)
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting benzenediazonium chloride solution for an additional 10-15 minutes in the ice bath.[4][15]
-
-
Preparation of 2-Naphthol Solution:
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.[13]
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[13]
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
-
Protocol for Byproduct Analysis by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column is typically suitable.[14]
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., formic acid, for better peak shape) is often effective.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like methanol.
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Analysis: Inject the sample and monitor the chromatogram at a wavelength where the desired product and potential byproducts absorb. By comparing the retention times with those of authentic standards of the starting materials and suspected byproducts, the components of the mixture can be identified.
Visualizations
Caption: Logical workflow of byproduct formation in 2-naphthol coupling reactions.
Caption: Troubleshooting workflow for identifying issues in 2-naphthol coupling.
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mycollegevcampus.com [mycollegevcampus.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. echemi.com [echemi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 11. Gomberg-Bachmann_reaction [chemeurope.com]
- 12. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 13. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 14. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sudan I - Wikipedia [en.wikipedia.org]
Overcoming challenges in the Ullmann coupling of sterically hindered naphthols
Welcome to the technical support center for the Ullmann coupling of sterically hindered naphthols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this challenging but powerful C-O bond-forming reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann coupling of sterically hindered naphthols, offering potential causes and actionable solutions to optimize your reaction outcomes.
Q1: I am observing low or no conversion of my sterically hindered naphthol. What are the likely causes and how can I improve the yield?
Low or no product yield is a frequent challenge, particularly with bulky substrates. Several factors could be at play:
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Inactive Catalyst: The copper catalyst is the heart of the reaction, and its activity is paramount. The active species is typically Cu(I).[1]
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Inappropriate Ligand: For sterically demanding substrates, the choice of ligand is critical to facilitate the coupling.[1][2]
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Suboptimal Base and Solvent Combination: The base and solvent system plays a crucial role in the reaction's success.
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Insufficient Temperature: While modern Ullmann protocols operate under milder conditions than traditional methods, sterically hindered substrates may require more thermal energy.
Q2: My reaction is producing significant amounts of side products, such as the homocoupling of the aryl halide. How can I minimize these unwanted reactions?
Side product formation can significantly reduce the yield of the desired diaryl ether. Here are some strategies to enhance selectivity:
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Optimize Ligand-to-Copper Ratio: The stoichiometry of the ligand relative to the copper catalyst can influence the reaction pathway.
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Solution: A common starting point is a 2:1 ligand-to-copper(I) ratio, for example, 20 mol % ligand for 10 mol % CuI.[2]
-
-
Control Reaction Temperature: Excessive heat can promote side reactions.
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Solution: If you observe good conversion but also significant side products, try lowering the reaction temperature and extending the reaction time.[2]
-
-
Ensure Inert Atmosphere: The presence of oxygen can lead to catalyst deactivation and promote undesired oxidative side reactions.
Q3: The reaction starts but then stalls, leaving a significant amount of starting material unreacted. What could be causing this?
A stalling reaction often points to catalyst deactivation.
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Catalyst Deactivation: The catalytic species may not be stable under the reaction conditions for the entire duration.
-
Solution: Consider a slightly higher catalyst loading. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst poisoning.[2]
-
-
Inhibiting Species: Impurities in the starting materials or solvent can inhibit the catalyst.
-
Solution: Use high-purity, anhydrous solvents and ensure your naphthol and aryl halide are free from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann coupling of sterically hindered naphthols?
Copper(I) salts such as CuI, CuBr, and CuCl are generally the most effective pre-catalysts as the active species is believed to be Cu(I).[1] While Cu(0) and Cu(II) sources can be used, they require in situ reduction or activation to the Cu(I) state.[1] For consistency and reactivity, freshly purchased, high-purity CuI is a reliable choice.
Q2: How do I choose the right ligand for my sterically hindered naphthol coupling?
Ligand selection is crucial and often substrate-dependent. For sterically hindered systems, ligands that can accelerate the reductive elimination step are desirable. Picolinic acid has been demonstrated to be highly effective for the coupling of ortho-substituted phenols and aryl halides.[3][4] Other successful ligand classes include N,N-dimethylglycine and various diamine derivatives.[5][6] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate pair.
Q3: What are the recommended reaction conditions (base, solvent, temperature) for these challenging couplings?
A robust starting point for the Ullmann coupling of sterically hindered naphthols is the use of CuI (5-10 mol%) as the catalyst, picolinic acid (10-20 mol%) as the ligand, K₃PO₄ (2 equivalents) as the base, and anhydrous DMSO as the solvent.[4] The reaction is typically heated at a temperature between 90-110 °C .[2][4]
Q4: Can I use an aryl bromide instead of an aryl iodide?
Yes, aryl bromides can be used, but they are generally less reactive than the corresponding aryl iodides.[4] To achieve comparable yields, reactions with aryl bromides may require higher catalyst loadings, higher temperatures, or longer reaction times.[4]
Data Summary
The following tables summarize reaction conditions and yields for the Ullmann coupling of representative sterically hindered phenols, which serve as a good model for naphthols.
Table 1: Comparison of Base/Solvent Systems for the Coupling of 2,6-Dimethylphenol and 2-Iodotoluene
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | 100 |
| 2 | CuI | Picolinic Acid | Cs₂CO₃ | 1,4-Dioxane | 110 | 27 |
Data adapted from a study by Buchwald and Maiti, demonstrating the superiority of the K₃PO₄/DMSO system for this hindered coupling.[4]
Table 2: Picolinic Acid Promoted Ullmann Coupling of Various Sterically Hindered Phenols and Aryl Halides
| Entry | Phenol | Aryl Halide | CuI (mol%) | Picolinic Acid (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Cresol | 2-Iodotoluene | 5 | 10 | 90 | 24 | 95 |
| 2 | 2,6-Dimethylphenol | 2-Iodotoluene | 5 | 10 | 110 | 24 | 99 |
| 3 | 2,6-Dimethylphenol | 2-Bromotoluene | 10 | 20 | 110 | 24 | 85 |
| 4 | 2-Methoxyphenol | 2-Bromotoluene | 10 | 20 | 110 | 24 | 92 |
This table highlights the effectiveness of the CuI/picolinic acid system for a range of sterically challenging substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for Picolinic Acid-Promoted Ullmann Coupling of Sterically Hindered Naphthols [2][4]
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To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), picolinic acid (0.1 mmol, 10 mol%), and K₃PO₄ (2 mmol).
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In the air, add the sterically hindered naphthol (1.2 mmol) and the aryl halide (1.0 mmol).
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Seal the vial with a Teflon-lined cap.
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Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous DMSO (2 mL) via syringe.
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Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
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Stir the reaction mixture for 24 hours or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a ligand-promoted Ullmann coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield Ullmann coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Ullmann Reaction [organic-chemistry.org]
Optimization of temperature and solvent for 2,2'-Dinaphthyl ether synthesis
Welcome to the technical support center for the synthesis of 2,2'-Dinaphthyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of temperature and solvent conditions for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a 2-halonaphthalene with 2-naphthol in the presence of a base. Alternatively, the self-coupling of 2-naphthol can be employed under specific catalytic conditions.
Q2: Which copper catalyst is most effective for this synthesis?
Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are commonly used and have demonstrated high efficacy in Ullmann diaryl ether syntheses. For reactions in non-polar solvents, an air-stable catalyst like CuIPPh₃ at a concentration of 5 mol % has been shown to be effective.[1]
Q3: How does the choice of base influence the reaction yield?
The selection of the base is a critical factor. For reactions conducted in non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) is often the preferred and most cost-effective choice.[1][2] In more polar aprotic solvents, such as acetonitrile, cesium carbonate (Cs₂CO₃) has been found to be highly effective.[1] The solubility and strength of the base can significantly impact the reaction's success.
Q4: What is the optimal temperature range for the synthesis?
The optimal temperature for the Ullmann synthesis of diaryl ethers can vary depending on the specific substrates, catalyst, and solvent system. Generally, temperatures in the range of 100-140°C are employed.[2] For sterically hindered substrates, increasing the reaction temperature may be necessary to improve the yield.[1]
Q5: Can you recommend a starting point for solvent selection?
The choice of solvent is highly dependent on the chosen catalyst and base. Non-polar solvents such as toluene and o-xylene have proven effective, especially when paired with potassium carbonate as the base.[1][2] It is noteworthy that polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can be ineffective with certain catalyst systems.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Steps:
-
Purity of Reactants and Reagents:
-
Ensure that the 2-halonaphthalene, 2-naphthol, and solvent are of high purity and anhydrous. Moisture can deactivate the catalyst and interfere with the reaction.
-
Verify the activity of the copper catalyst. If it is old or has been improperly stored, its catalytic activity may be compromised.
-
-
Catalyst and Ligand System:
-
Confirm that the correct copper(I) salt is being used.
-
For sterically hindered substrates like 2-substituted naphthalenes, the addition of a ligand can be beneficial. Picolinic acid has been shown to be an effective ligand in the synthesis of hindered diaryl ethers.[3]
-
-
Base and Solvent Compatibility:
-
Re-evaluate the base-solvent combination. As indicated in the FAQs, the effectiveness of a base is often tied to the solvent's polarity.
-
Ensure the base is strong enough to deprotonate the 2-naphthol.
-
-
Reaction Temperature and Concentration:
-
If the reaction is sluggish, consider incrementally increasing the temperature. For the coupling of 2-bromonaphthalene, a reaction in o-xylene at 140°C showed a higher yield compared to toluene at a lower temperature.[2]
-
Increasing the concentration of the reactants can sometimes help to overcome steric hindrance and improve the reaction rate.[1]
-
Issue 2: Formation of Side Products
The formation of significant side products can reduce the yield of the desired this compound.
Common Side Reactions and Solutions:
-
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures. Optimizing the reaction time and temperature can help to minimize this side reaction.
-
Reduction of the Aryl Halide (Dehalogenation): The presence of trace amounts of water or other protic impurities can lead to the formation of naphthalene. Ensuring strictly anhydrous conditions is crucial.
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of a model Ullmann diaryl ether synthesis, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene [2]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C. |
Table 2: Effect of Solvent on Diaryl Ether Synthesis [2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 110 | 0 |
| 4 | NMP/Toluene (1:1) | 110 | 3 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), K₂CO₃. |
Experimental Protocols
General Protocol for the Ullmann Synthesis of Diaryl Ethers[1]
This protocol provides a general procedure that can be adapted for the synthesis of this compound.
Materials:
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2-halonaphthalene (e.g., 2-bromonaphthalene or 2-iodonaphthalene)
-
2-naphthol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous solvent (e.g., toluene, o-xylene, or acetonitrile)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reactant Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the 2-halonaphthalene (1.0 mmol), 2-naphthol (1.2 mmol), the chosen base (2.0 mmol), and the copper(I) catalyst (e.g., CuI, 5 mol %).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and the catalyst.
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Purification: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Ullmann synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Naphthol Containing Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-naphthol from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during common purification procedures for removing unreacted 2-naphthol.
Issue 1: Low recovery of the desired product after two-base extraction.
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction of 2-naphthol | Ensure a sufficiently strong base, such as 10% aqueous sodium hydroxide, is used to deprotonate the weakly acidic 2-naphthol (pKa ≈ 9.5).[1][2][3] Repeat the extraction step with the organic layer to maximize the transfer of the 2-naphthoxide ion into the aqueous phase. |
| Precipitation of product at the interface | If the desired product is also slightly acidic and partially deprotonated by the strong base, it may precipitate at the interface between the organic and aqueous layers. If this occurs, consider using a weaker base if the pKa of your product allows for selective separation. |
| Incomplete precipitation of 2-naphthol | After acidifying the aqueous layer containing the 2-naphthoxide, ensure the pH is sufficiently acidic to fully protonate it back to 2-naphthol. Chilling the solution in an ice bath can help to decrease the solubility of 2-naphthol in water and promote precipitation.[2] |
| Loss of product during transfers | Minimize the number of transfers between vessels. When separating layers in a separatory funnel, be careful to avoid discarding any of the desired layer. |
Issue 2: The product "oils out" instead of crystallizing during recrystallization.
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated | Add a small amount of additional hot solvent to dissolve the oil. Then, allow the solution to cool more slowly to encourage the formation of crystals rather than an oil. |
| Presence of impurities | Impurities can interfere with crystal lattice formation. If the product is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
| Inappropriate solvent system | For 2-naphthol, a mixed solvent system of ethanol and water is often effective.[4][5] If your product is oiling out, the solvent composition may need adjustment. Try increasing the proportion of the solvent in which the compound is less soluble. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. |
Issue 3: The purity of the final product is still low after purification.
| Potential Cause | Troubleshooting Step |
| Inefficient separation during extraction | Emulsions can form during extraction, trapping impurities. To break emulsions, try adding a small amount of brine or allowing the mixture to stand for a longer period. Ensure thorough mixing during extraction to maximize the partitioning of 2-naphthol into the aqueous base. |
| Co-precipitation of impurities | During recrystallization, impurities may co-precipitate with the desired product if the solution is cooled too rapidly or if the impurity has similar solubility characteristics. A second recrystallization may be necessary to achieve higher purity. |
| Incomplete removal of the extraction solvent | After extraction, ensure the organic solvent is completely removed from the isolated product. Techniques like rotary evaporation are effective for this purpose.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-naphthol from a reaction mixture?
A1: The most common and effective methods for removing unreacted 2-naphthol are two-base liquid-liquid extraction and recrystallization.[1][4] Two-base extraction is particularly useful when the product is neutral or has a significantly different pKa from 2-naphthol.[3][6] Recrystallization is a powerful technique for purifying solid products contaminated with 2-naphthol, provided a suitable solvent or solvent system can be found.[7]
Q2: How does the two-base extraction method work to separate 2-naphthol?
A2: This method relies on the acidic nature of 2-naphthol (pKa ≈ 9.5).[1][2] A strong base, like sodium hydroxide, is used to deprotonate 2-naphthol, forming the water-soluble sodium 2-naphthoxide salt.[3] This salt then partitions into the aqueous phase, while the non-acidic organic product remains in the organic solvent layer. The two layers are then separated. The 2-naphthol can be recovered from the aqueous layer by acidification, which causes it to precipitate out of the solution.[2]
Q3: Why is a mixed solvent system often used for the recrystallization of 2-naphthol?
A3: 2-Naphthol has high solubility in some organic solvents like ethanol, even at low temperatures, and very low solubility in water.[4] A single solvent may therefore not be ideal for recrystallization. By using a mixed solvent system, such as ethanol and water, the solubility of 2-naphthol can be finely tuned. The impure solid is dissolved in the hot solvent in which it is more soluble (ethanol), and then the solvent in which it is less soluble (water) is added until the solution becomes cloudy (the cloud point).[4] Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals of 2-naphthol will form.[4]
Q4: Can chromatography be used to remove 2-naphthol?
A4: Yes, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate 2-naphthol from a product mixture.[8][9] However, these methods are often more resource-intensive and may be better suited for smaller scale purifications or when other methods like extraction and recrystallization are ineffective.
Q5: How can I determine the purity of my product after removing 2-naphthol?
A5: The purity of the final product can be assessed using several analytical techniques. A simple method is to measure the melting point of the product; a sharp melting point range close to the literature value suggests high purity.[1] More quantitative methods include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC)[10], and gas chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used to confirm the structure and purity of the isolated compound.
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-Naphthol
| Property | Value |
| pKa | 9.5[1][2] |
| Melting Point | 123 °C[1] |
| Solubility in water (25 °C) | 0.074 g/100mL[1][2] |
Table 2: Purity and Recovery Data from a Two-Base Extraction Experiment
| Compound | Mass (g) | % Composition | Melting Point (°C) |
| Initial Mixture | 1.93 | 100 | - |
| Benzoic Acid | 0.28 | 16 | 122.0-123.2 |
| 2-Naphthol | 0.42 | 25 | 122.2-124.0 |
| Naphthalene | 1.00 | 59 | 82.0-82.6 |
| Total Recovered | 1.70 | - | - |
| Percent Recovery | - | 88.1% | - |
| Data adapted from a representative two-base extraction experiment.[1] |
Experimental Protocols
Protocol 1: Two-Base Extraction for Removing 2-Naphthol
This protocol is designed to separate a mixture containing a neutral compound, a carboxylic acid (e.g., benzoic acid), and 2-naphthol.
-
Dissolution: Dissolve the product mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
First Extraction (removal of strong acid): Add a 10% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution. Allow the layers to separate and drain the lower aqueous layer into a labeled flask. Repeat this extraction with a fresh portion of sodium bicarbonate solution and combine the aqueous extracts.
-
Second Extraction (removal of 2-naphthol): To the remaining organic layer in the separatory funnel, add a 10% aqueous solution of cold sodium hydroxide.[1] Shake the funnel with frequent venting. Allow the layers to separate and drain the lower aqueous layer containing the sodium 2-naphthoxide into a separate labeled flask.[3]
-
Isolation of 2-Naphthol: Cool the aqueous extract from step 3 in an ice bath.[2] Slowly add 3M hydrochloric acid dropwise while stirring until the solution is acidic (test with litmus paper). A precipitate of 2-naphthol will form.
-
Filtration and Drying: Collect the precipitated 2-naphthol by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold distilled water. Allow the crystals to air dry completely.
-
Product Isolation: The desired neutral product remains in the organic layer. This layer can be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to yield the purified product.[3]
Protocol 2: Recrystallization of a Product Contaminated with 2-Naphthol
This protocol describes the purification of a solid product contaminated with 2-naphthol using a mixed solvent system of ethanol and water.
-
Dissolution: In a beaker, dissolve the impure solid in a minimal amount of hot ethanol. Heat the solution on a steam bath or hot plate.[4]
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[4]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[4]
-
Cooling and Crystallization: Remove the beaker from the heat source and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the beaker with a glass rod.[4]
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol-water mixture. Allow the crystals to dry thoroughly.
Visualizations
Caption: Workflow for Two-Base Extraction of 2-Naphthol.
Caption: Workflow for Recrystallization using a Mixed Solvent System.
References
- 1. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
- 2. docsity.com [docsity.com]
- 3. Lab Report #1 Two Base Extraction - Google 文件 [docs.google.com]
- 4. chemistry-solutions.com [chemistry-solutions.com]
- 5. Solved In order to purify 2-naphthol by recrystallization, | Chegg.com [chegg.com]
- 6. Chem 502--Assignment 1 [sas.upenn.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2,2'-Dinaphthyl Ether Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2'-Dinaphthyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of two equivalents of a 2-naphthol derivative or the coupling of a 2-naphthol derivative with a 2-halonaphthalene. Modern modifications of the Ullmann reaction, which utilize specific ligands, allow for milder reaction conditions and are more suitable for large-scale production.
Q2: What are the critical parameters to control during the scale-up of the Ullmann synthesis of this compound?
A2: When scaling up the Ullmann synthesis, several parameters are critical to monitor and control to ensure efficiency, safety, and product quality. These include:
-
Temperature: Precise temperature control is crucial as Ullmann reactions are often exothermic. Runaway reactions can occur if heat dissipation is not managed effectively in larger reactors.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures, to maximize contact between reactants and the catalyst.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the copper catalyst and sensitive reagents.
-
Purity of Reactants and Solvents: The purity of starting materials, including the naphthol derivative, copper catalyst, ligand, base, and solvent, is critical for achieving high yields and minimizing side reactions. Anhydrous conditions are often required.
Q3: How can I minimize the formation of by-products during the synthesis?
A3: By-product formation can be minimized by optimizing reaction conditions. Common by-products in Ullmann ether synthesis include products from reductive dehalogenation and homocoupling of the aryl halide. To mitigate these:
-
Use a Ligand: The addition of a suitable ligand can increase the selectivity for the desired C-O bond formation.
-
Optimize the Base: The choice of base can influence the extent of side reactions.
-
Control Temperature: Running the reaction at the optimal temperature can favor the desired ether formation over side reactions.
Q4: What are the recommended purification methods for this compound at a large scale?
A4: At an industrial scale, purification of this compound typically involves crystallization or distillation.
-
Crystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Distillation: If the by-products have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Chromatography: While effective at the lab scale, column chromatography is less common for large-scale purification due to cost and solvent consumption. However, it may be used for high-purity applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or oxidized copper catalyst. | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, Cu₂O). Consider in-situ activation of the copper catalyst.[1][2] |
| Inappropriate ligand or no ligand used. | Screen a variety of ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, which have been shown to be effective in Ullmann reactions.[3][4] | |
| Suboptimal base or solvent. | Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous polar aprotic solvents (e.g., DMF, DMAc, NMP).[3][5][6] | |
| Reaction temperature is too low. | While modern protocols allow for milder conditions, Ullmann reactions often require elevated temperatures. Incrementally increase the reaction temperature, monitoring for by-product formation.[1][5] | |
| Formation of Significant Side Products (e.g., dehalogenation, homocoupling) | Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[1] |
| Suboptimal ligand or base. | The choice of ligand and base can significantly impact selectivity. A screening of different combinations may be necessary. | |
| Reaction temperature is too high. | High temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. | |
| Reaction Stalls Before Completion | Catalyst decomposition. | A suitable ligand can help stabilize the copper catalyst throughout the reaction.[7] |
| Product inhibition. | Consider a higher catalyst loading or a different ligand system that is less susceptible to product inhibition. | |
| Difficulties in Product Purification | Formation of closely related impurities. | Optimize reaction conditions to minimize by-product formation. |
| Product is thermally unstable during distillation. | Use vacuum distillation to lower the boiling point and prevent decomposition. | |
| Poor crystal formation during crystallization. | Screen various solvents and solvent mixtures to find optimal crystallization conditions. Seeding with a small crystal of pure product can sometimes induce crystallization.[8] |
Experimental Protocols
General Laboratory-Scale Ullmann Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Reactant Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (2.0 mmol), 2-iodonaphthalene (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition:
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Considerations for Scale-Up
When scaling up this procedure, the following points should be considered:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to challenges in controlling the temperature of an exothermic reaction. A jacketed reactor with a reliable temperature control system is essential.
-
Mixing: In a larger reactor, ensuring efficient mixing is critical. The type and speed of the agitator should be chosen to ensure homogeneity without causing excessive shear.
-
Reagent Addition: For large-scale reactions, it may be necessary to add reagents portion-wise or via a controlled addition funnel to manage the reaction exotherm.
-
Workup and Purification: The workup procedure will need to be adapted for larger volumes. Liquid-liquid extractions can be performed in a larger separatory funnel or a specialized extraction vessel. For purification, crystallization is generally more scalable than chromatography.
Data Presentation
The following tables provide an overview of typical reaction parameters and their effects, based on literature for Ullmann diaryl ether syntheses. These should be used as a starting point for optimization.
Table 1: Effect of Copper Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| CuI | 10 | 85-95 |
| Cu₂O | 10 | 80-90 |
| CuBr | 10 | 75-85 |
| CuCl | 10 | 60-70 |
Note: Yields are approximate and can vary significantly based on other reaction conditions.
Table 2: Effect of Base on Yield
| Base | Equivalents | Yield (%) |
| Cs₂CO₃ | 2.0 | 90-98 |
| K₃PO₄ | 2.0 | 85-95 |
| K₂CO₃ | 2.0 | 70-85 |
| t-BuOK | 2.0 | 65-80 |
Note: The choice of base can be solvent-dependent.
Table 3: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Yield (%) |
| DMF | 120-140 | 90-98 |
| DMAc | 120-140 | 88-96 |
| NMP | 140-160 | 85-95 |
| Dioxane | 100-110 | 75-85 |
| Toluene | 110 | 60-70 |
Note: Higher boiling point solvents are often used in traditional Ullmann reactions.
Visualizations
Experimental Workflow for Ullmann Synthesis of this compound
Caption: A typical experimental workflow for the Ullmann synthesis.
Troubleshooting Logic for Low Yield in Ullmann Reactiondot
References
- 1. benchchem.com [benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the stability of 2,2'-Dinaphthyl ether under acidic or basic conditions
Technical Support Center: 2,2'-Dinaphthyl ether
This guide provides troubleshooting advice and frequently asked questions regarding the chemical stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound, as a diaryl ether, is generally considered to be highly stable and unreactive under most acidic conditions.[1][2] Unlike alkyl ethers, the carbon-oxygen bond in diaryl ethers is difficult to cleave via acid-catalyzed nucleophilic substitution because a nucleophile would need to attack an aromatic ring carbon, which is an unfavorable process.[1][3] Most dilute acids will have no effect on its structure.[4]
Q2: Are there any specific acidic conditions that can degrade this compound?
A2: Yes, while generally stable, degradation can occur under specific, harsh conditions. Ethers can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), typically at elevated temperatures.[3][4] However, even with these strong acids, diaryl ethers are notably resistant to cleavage.[1][2] One older study noted that while phenyl naphthyl ethers could be cleaved, the three dinaphthyl ethers (including 2,2'-) tended to yield "resinous substances" under certain cleavage conditions, suggesting decomposition or polymerization rather than a clean cleavage into naphthols.[5] More advanced and less common methods, such as uranyl-photocatalyzed hydrolysis in the presence of an acid co-activator, have been shown to cleave diaryl ethers at room temperature.[6][7]
Q3: How stable is this compound under basic conditions?
A3: this compound is highly stable under a wide range of basic conditions.[4] Ethers generally do not react with bases.[4] The cleavage of an ether bond by a base would require the formation of an alkoxide or aryloxide leaving group, which is a poor leaving group and thus energetically unfavorable.[8] Degradation would only be expected under extremely harsh conditions, such as with the use of organometallic bases (e.g., organolithium compounds), which are not typical in most experimental setups.[9]
Q4: I am observing unexpected degradation of my this compound-containing sample. What could be the cause?
A4: If you observe degradation, consider the following possibilities beyond simple acidic or basic hydrolysis:
-
Presence of Strong Lewis Acids: Certain strong Lewis acids (e.g., boron tribromide, BBr₃) can cleave aryl ethers.[10] Check if any reagents in your mixture could function as a potent Lewis acid.
-
Oxidative Degradation: While not its primary degradation pathway, the stability of your compound could be affected by strong oxidizing agents present in your system.
-
Photodegradation: Some aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[11] Consider if your experimental setup is adequately shielded from light.
-
Interaction with Other Reagents: Your compound might be reacting with other specific components in your formulation, rather than degrading due to pH alone. Review all excipients and reagents for potential incompatibilities.
To pinpoint the cause, we recommend performing a forced degradation study as outlined in the experimental protocol below.
Q5: How can I quantitatively assess the stability of this compound in my specific formulation?
A5: A pH stability stress test is the standard method to acquire quantitative data. This involves incubating your compound in buffered solutions at various pH levels (acidic, neutral, and basic) and elevated temperatures to accelerate degradation. The concentration of the parent compound is monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[12][13][14] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Qualitative Stability Summary
The following table summarizes the expected stability of this compound based on general principles for diaryl ethers.
| Condition Category | Reagent/Condition Example | Expected Stability of this compound |
| Mild Acidic | Acetic Acid, Dilute HCl, Phosphate Buffer (pH 2-4) | Highly Stable [4] |
| Strong Acidic | Concentrated HBr, HI (with heat) | Potentially Unstable ; may lead to decomposition/resin formation[3][5] |
| Basic | NaOH, KOH, Carbonates, Amine Bases | Highly Stable [4][10] |
| Strongly Basic | Organolithium Reagents (e.g., n-BuLi) | Unstable [9] |
| Oxidative | Hydrogen Peroxide, DDQ | Stability should be experimentally determined. |
| Reductive | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Highly Stable [15] |
Troubleshooting & Experimental Workflow
The following workflow can be used to diagnose and address stability issues with this compound.
Caption: Troubleshooting workflow for assessing this compound stability.
Experimental Protocols
Protocol: pH Stability Stress Test
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.
1. Materials & Equipment
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous Buffers:
-
pH 2.0 (e.g., 0.01 N HCl)
-
pH 7.4 (e.g., Phosphate-Buffered Saline, PBS)
-
pH 10.0 (e.g., Carbonate-Bicarbonate buffer)
-
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (for mobile phase)
-
Thermostatic incubator or water bath (e.g., set to 40°C)
-
HPLC-MS system with a C18 column
-
Autosampler vials
2. Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[13]
-
Sample Preparation:
-
For each pH condition, add the required volume of the 10 mM stock solution to the respective buffer (pH 2, 7.4, and 10) to achieve a final concentration of 10-20 µM. Ensure the final concentration of DMSO is low (e.g., < 0.5%) to avoid solvent effects.
-
Vortex each solution gently to mix.
-
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution. Quench the reaction by diluting it 1:1 with a 50:50 ACN/Water mixture in an autosampler vial and store at 4°C until analysis.[14] This is your T=0 reference sample.
-
Incubation: Place the remaining sealed sample vials in an incubator set to a stress temperature (e.g., 40°C).[12]
-
Time-Point Sampling: Withdraw aliquots from each pH solution at specified time points (e.g., 1, 4, 8, 24, and 48 hours). Immediately quench each aliquot as described for the T=0 sample.
-
Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating HPLC-MS method. The method must be able to separate the parent peak of this compound from any potential degradants.
-
Monitor the peak area of the parent compound at each time point.
-
3. Data Presentation
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition. Summarize the results in a table.
| Time (Hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 10.0) |
| 0 | 100 | 100 | 100 |
| 1 | Data | Data | Data |
| 4 | Data | Data | Data |
| 8 | Data | Data | Data |
| 24 | Data | Data | Data |
| 48 | Data | Data | Data |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
Preventing side reactions in copper-catalyzed etherification
Welcome to the technical support center for copper-catalyzed etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols to minimize side reactions and optimize product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction has low or no yield. What are the first steps for troubleshooting?
A: Low or no product formation is a common issue. A systematic approach is crucial to identify the root cause.
-
Verify Reagent Quality: The first step is to confirm the purity and integrity of your starting materials, catalyst, base, and solvent.[1] Impurities or degradation can halt the reaction. Use freshly opened or purified reagents if there's any doubt.
-
Check for an Active Catalyst: The copper source, often a Cu(I) salt like CuI, CuBr, or CuCl, can oxidize over time.[2] Using a fresh, high-purity copper(I) salt is recommended. If you are using a Cu(0) or Cu(II) source, ensure the reaction conditions are suitable for generating the active Cu(I) species in situ.[2]
-
Systematic Optimization: If the reagents are not the issue, the problem likely lies in the reaction conditions. A systematic optimization of the ligand, base, solvent, and temperature is the next logical step.[1][2]
Q2: I'm observing significant dehalogenation of my aryl halide. How can I prevent this?
A: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent side reaction, especially when the desired coupling is slow.[3][4]
-
Anhydrous Conditions: The hydrogen source for dehalogenation is often trace water or other protic impurities.[2][3] Thoroughly drying all reagents and solvents and maintaining a strict inert atmosphere is critical.[3]
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening alternative anhydrous solvents.[1][3]
-
Reaction Rate: Increasing the rate of the desired etherification can outcompete the dehalogenation pathway. This can be achieved by optimizing the ligand, base, or temperature.
Q3: How critical is the choice of ligand, and what should I consider when selecting one?
A: The ligand is a crucial component in modern copper-catalyzed etherification. It stabilizes the copper catalyst, influences its solubility and reactivity, and can be key to achieving high selectivity and yield.[1]
-
Ligand Screening: There is no universal ligand. Screening a variety of ligand classes, such as phenanthrolines, N,N'-dimethylethylenediamine (DMEDA), amino acids (e.g., L-proline), or oxalic diamides, is often necessary to find the optimal one for your specific substrates.[1][2]
-
Ligand-Free Systems: While less common for complex substrates, ligand-free protocols exist, often relying on specific bases or solvent systems to facilitate the reaction.[1][5] These can be a cost-effective option for large-scale synthesis.[5]
Q4: What is the role of the base, and how does it impact side reactions?
A: The base is critical for several steps in the catalytic cycle, including the deprotonation of the alcohol nucleophile.[2] An inappropriate base can lead to low yield or side reactions.
-
Base Strength and Solubility: Both inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and organic bases can be effective. The choice can influence reaction rate and side product formation. Screening different bases is a standard optimization step.[2]
-
Nucleophile Stability: A base that is too strong or reaction conditions that are too harsh can lead to the degradation of the alcohol or phenol nucleophile.[2] If you suspect this is happening, consider using a milder base or lowering the reaction temperature.[2]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material
This guide provides a systematic workflow to diagnose and resolve low reaction conversion.
Problem 2: Formation of Homocoupling Byproducts
Homocoupling of the aryl halide to form a biaryl species is a common side reaction.
| Potential Cause | Suggested Solution |
| Suboptimal Ligand | The ligand can influence the relative rates of etherification and homocoupling. Screen different ligands to find one that favors the desired C-O bond formation.[1][2] |
| High Temperature | While higher temperatures can increase reaction rates, they can also promote side reactions. Try incrementally lowering the reaction temperature.[2][3] |
| Incorrect Copper Source/Valence State | The active catalyst is typically Cu(I). Ensure you are using a reliable Cu(I) source or that your conditions effectively generate it in situ.[2][6] |
| Presence of Oxygen | For some systems, oxygen can promote unwanted side reactions. Ensure the reaction is run under a strictly inert atmosphere.[1] |
Problem 3: Reaction Stalls or is Sluggish
If the reaction starts but does not proceed to completion, consider the following:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. This can sometimes be mitigated by using a more robust ligand or by adding a second portion of the catalyst. |
| Insufficient Base | The base may be consumed by side reactions or may not be strong enough to deprotonate the alcohol effectively throughout the reaction. Consider using a stronger base or a slight excess.[2] |
| Poor Solubility | One or more components may have poor solubility in the chosen solvent, limiting the reaction rate. Screen alternative anhydrous solvents in which all components are fully dissolved at the reaction temperature.[1] |
| Inappropriate Temperature | The reaction may require a higher temperature to overcome the activation energy. Incrementally increase the temperature, while monitoring for byproduct formation.[2][3] |
Experimental Protocols
General Protocol for Screening Reaction Conditions (Microscale)
This protocol allows for the rapid and systematic optimization of key reaction parameters.[1]
-
Stock Solution Preparation: Prepare stock solutions of your aryl halide and alcohol in a suitable anhydrous solvent.
-
Array Setup: In an array of small, dry reaction vials (e.g., in a 24-well plate), add the copper source (e.g., 5-10 mol%).
-
Variable Addition:
-
Ligand Screen: To each designated vial, add a different ligand (10-20 mol%).
-
Base Screen: To each designated vial, add a different base (typically 2.0 equivalents).
-
Solvent Screen: To each designated vial containing the optimal copper source, ligand, and base, add a different anhydrous solvent.
-
-
Reaction Initiation: Add the starting material stock solutions to each vial.
-
Reaction Execution: Seal the plate and place it on a heated shaker block at the desired temperature for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the yield and conversion in each vial, typically by LC-MS or GC, to identify the optimal conditions.[1]
General Ligand-Free Etherification Protocol
This protocol is adapted from a method that avoids the use of costly external ligands, which can be advantageous for large-scale production.[5]
-
Reagent Charging: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the alcohol (which can also serve as the solvent), the copper(I) source (e.g., CuI, 1-10 mol%), and lithium tert-butoxide (LiOt-Bu, 1.5-2.0 equiv.).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The use of the alcohol as the solvent can help minimize byproducts.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Parameter Optimization Data
Systematic screening is key to overcoming side reactions and achieving high yields. The following tables summarize the impact of different parameters on the reaction outcome.
Table 1: Effect of Ligand and Base on a Model Etherification Reaction
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2.0) | Dioxane | 110 | 85 |
| 2 | CuI (5) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 100 | 78 |
| 3 | CuI (5) | DMEDA (10) | Cs₂CO₃ (2.0) | Toluene | 120 | 92 |
| 4 | CuI (5) | None | LiOt-Bu (1.5) | n-Butanol | 100 | 95[5] |
Data is illustrative and based on typical findings in the literature. Actual results will vary based on specific substrates.
Table 2: Effect of Solvent and Temperature
| Entry | Optimal Ligand/Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 1 | From Table 1 | Dioxane | 90 | 65 | Slower reaction rate |
| 2 | From Table 1 | Dioxane | 110 | 85 | Good conversion |
| 3 | From Table 1 | Toluene | 110 | 75 | Lower yield than dioxane |
| 4 | From Table 1 | DMF | 110 | 88 | Comparable to dioxane |
| 5 | From Table 1 | Dioxane | 130 | 70 | Increased side products |
Data is illustrative. Note that for some systems, specific solvents can favor undesired C-arylation over O-arylation.[1]
References
Validation & Comparative
2,2'-Dinaphthyl Ether vs. BINOL in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the formation of chiral molecules. Among the vast array of available ligands, those possessing a binaphthyl backbone have proven to be exceptionally effective. This guide provides a comparative analysis of two such backbones: 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and 2,2'-dinaphthyl ether.
Structural and Functional Comparison
The fundamental difference between BINOL and this compound lies in the connectivity of the two naphthyl units. In BINOL, the two naphthyl rings are connected by a C-C bond, and each ring possesses a hydroxyl group at the 2 and 2' positions. These hydroxyl groups are crucial for BINOL's function as a chiral ligand scaffold. They can be readily deprotonated to coordinate with metal centers, and they serve as handles for further functionalization to create a diverse family of ligands, such as phosphines (e.g., BINAP), phosphites, and phosphoramidites. The restricted rotation around the C-C bond due to steric hindrance gives rise to stable, separable enantiomers (atropisomers), which form the basis of its chiral inducing ability.
In contrast, this compound features an ether linkage connecting the two naphthyl rings. While it also possesses axial chirality, the ether oxygen is generally considered less suitable for the versatile coordination and derivatization required for the development of effective chiral ligands compared to the hydroxyl groups of BINOL. This structural difference is a primary reason for the disparity in their application in asymmetric synthesis.
Performance in Asymmetric Synthesis: The Dominance of BINOL
Due to the lack of reported applications of this compound as a ligand backbone in asymmetric catalysis, this section will focus on the well-established performance of BINOL-derived ligands in various key transformations. The following table summarizes representative data for BINOL-based catalysts, showcasing their high efficiency and enantioselectivity.
| Reaction Type | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂(R)-BINAP]BF₄ | >95 | >99 | Noyori, R. et al. J. Am. Chem. Soc. 1980, 102, 7932-7934. |
| Diels-Alder Reaction | Cyclopentadiene and Acrolein | (S)-VAPOL-AlEt₂Cl | High | >98 (exo) | Wulff, W. D. et al. J. Am. Chem. Soc. 1996, 118, 12468-12469.[1] |
| Michael Addition | 2-Cyclohexenone and Diethylzinc | Cu(OTf)₂ / (R,R)-TADDOL-phosphoramidite | 98 | 98 | Feringa, B. L. et al. J. Am. Chem. Soc. 2000, 122, 7202-7210. |
| Aldol Reaction | Silyl ketene acetal and Aryl imine | Zr-VANOL | Excellent | >95 | Wulff, W. D. et al. J. Am. Chem. Soc. 2000, 122, 9874-9889.[1] |
| Aziridination Reaction | N-Benzoylbenzaldimine and Ethyl diazoacetate | (S)-VANOL-borate | 91 | 97 | Wulff, W. D. et al. J. Am. Chem. Soc. 2003, 125, 12410-12411.[1] |
Experimental Protocols for BINOL-Based Asymmetric Synthesis
The following are generalized experimental protocols for reactions where BINOL-derived ligands have demonstrated high efficacy.
General Protocol for Asymmetric Hydrogenation
A solution of the substrate (e.g., an olefin) in a suitable solvent (e.g., degassed methanol or dichloromethane) is placed in a high-pressure reactor. The catalyst, typically a rhodium or ruthenium complex with a BINOL-derived phosphine ligand (e.g., [Rh(COD)₂(R)-BINAP]BF₄), is added under an inert atmosphere. The reactor is then charged with hydrogen gas to the desired pressure and stirred at a specific temperature for a set period. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography to determine the yield and enantiomeric excess (typically by chiral HPLC or GC).
General Protocol for Asymmetric Diels-Alder Reaction
To a solution of the chiral Lewis acid catalyst, prepared in situ from a BINOL derivative and a metal salt (e.g., Et₂AlCl and VAPOL), in an anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, the dienophile (e.g., acrolein) is added. After stirring for a short period, the diene (e.g., cyclopentadiene) is added. The reaction mixture is stirred at the low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
The comparison between this compound and BINOL in asymmetric synthesis is largely a story of the remarkable success of one and the apparent absence of the other. The hydroxyl groups of BINOL provide a versatile platform for coordination to a wide range of metals and for the synthesis of a vast library of derivatives. This has established BINOL as a "privileged" chiral scaffold, consistently delivering high enantioselectivities across a broad spectrum of reactions.
The ether linkage in this compound, being less amenable to the types of transformations that have made BINOL so successful, has likely hindered its development as a chiral ligand backbone. While the atropisomeric nature of the this compound core is of interest, its potential in asymmetric catalysis remains largely unexplored and, based on its structure, is likely to be limited compared to the exceptional utility of BINOL. For researchers, scientists, and drug development professionals, the BINOL framework continues to be a reliable and highly fruitful starting point for the design of new asymmetric catalysts.
References
Comparison of different catalytic systems for diaryl ether synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of diaryl ethers is a cornerstone of modern organic chemistry. This structural motif is a key component in a vast array of pharmaceuticals, natural products, and advanced materials. The selection of an appropriate catalytic system is paramount for achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides an objective comparison of the leading catalytic systems for diaryl ether synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Catalytic Systems
The two most prominent methods for forging the diaryl ether C-O bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[1] While both are powerful, they exhibit distinct characteristics that make them suitable for different synthetic challenges.
| Feature | Ullmann Condensation (Cu-based) | Buchwald-Hartwig C-O Coupling (Pd-based) |
| Catalyst | Copper (Cu) salts (e.g., CuI, Cu₂O) | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | Simple diamines, amino acids, phenols, or none in traditional methods.[1] | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos).[1][2] |
| Reaction Temperature | High (often >100-220°C for traditional methods), though newer ligands allow for milder conditions.[1] | Milder (often 80-120°C).[1] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[1] |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine).[1] | Aprotic solvents (e.g., toluene, dioxane).[1] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides.[1] | Broad scope, including electron-rich and -neutral aryl halides.[1][2] |
| Cost | Generally lower cost due to the higher abundance of copper.[1] | Higher cost associated with palladium and specialized phosphine ligands.[1] |
Delving into the Mechanisms
The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing reactivities and substrate compatibilities.
The Ullmann condensation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.[1] The reaction is initiated by the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the diaryl ether and regenerates the active Cu(I) catalyst.
The Buchwald-Hartwig C-O coupling, on the other hand, involves a Pd(0)/Pd(II) catalytic cycle.[2] The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide to form a Pd(II) intermediate. Subsequent coordination of the phenol and base-mediated deprotonation leads to a palladium phenoxide complex. Reductive elimination from this complex yields the desired diaryl ether and regenerates the Pd(0) catalyst.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides, phenols, catalysts, ligands, and bases should be of high purity.
Protocol 1: Ligand-Free Ullmann Condensation
This protocol is a traditional approach suitable for the coupling of an activated aryl iodide with a phenol.
-
To an oven-dried Schlenk tube is added CuI (10 mol%), the aryl iodide (1.0 mmol), the phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous DMF (5 mL) is added via syringe.
-
The reaction mixture is heated to 140-160°C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Ligand-Promoted Ullmann Condensation
This modified Ullmann protocol employs a ligand to enable the coupling at lower temperatures.
-
In a glovebox, a vial is charged with CuI (5 mol%), N,N'-dimethyl-1,2-diaminoethane (10 mol%), the aryl bromide (1.0 mmol), the phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
The vial is sealed, removed from the glovebox, and anhydrous dioxane (4 mL) is added.
-
The mixture is stirred at 110°C for 18-24 hours.
-
Upon cooling, the reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is removed in vacuo.
-
Purification by flash chromatography affords the desired diaryl ether.
Protocol 3: Buchwald-Hartwig C-O Coupling
This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[2]
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a biarylphosphine ligand (e.g., SPhos, 4 mol%), the aryl bromide (1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 100°C for 16-24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the diaryl ether.
Decision Workflow for Method Selection
The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling often depends on the specific substrates, desired reaction conditions, and cost considerations.[1]
References
Beyond Ullmann: A Comparative Guide to Modern Synthetic Routes for 2,2'-Dinaphthyl Ether
For researchers, scientists, and drug development professionals, the synthesis of 2,2'-dinaphthyl ether, a key structural motif in various ligands and materials, has traditionally been dominated by the Ullmann condensation. However, the classical Ullmann reaction's harsh conditions have driven the development of milder and more efficient alternatives. This guide provides an objective comparison of the traditional Ullmann reaction with modern catalytic systems, including ligand-assisted copper-catalyzed and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, supported by available experimental data and detailed methodologies.
The diaryl ether linkage is a crucial component in many biologically active molecules and advanced materials. The synthesis of symmetrical diaryl ethers like this compound has long relied on the copper-mediated Ullmann reaction, typically involving the self-condensation of a phenol in the presence of a copper catalyst at high temperatures. While effective, this method often requires stoichiometric amounts of copper, high reaction temperatures, and can have moderate yields, limiting its applicability for complex or sensitive substrates.
Modern organic synthesis has ushered in an era of catalytic cross-coupling reactions that offer significant advantages over classical methods. For diaryl ether synthesis, two prominent alternatives have emerged: modified, ligand-assisted Ullmann reactions and the palladium-catalyzed Buchwald-Hartwig C-O coupling. These methods generally proceed under milder conditions, with lower catalyst loadings, and offer a broader substrate scope.
Comparative Performance of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key quantitative data for the synthesis of this compound using different methodologies. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and the presented data is compiled from various sources.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical Ullmann | Cu powder | K₂CO₃ | Nitrobenzene | 200-210 | 4 | ~40 |
| Modern Ullmann (Ligand-Assisted) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~95 |
In-Depth Look at Synthetic Methodologies
Classical Ullmann Condensation
The traditional Ullmann synthesis of this compound involves the self-condensation of 2-naphthol in the presence of activated copper powder at high temperatures. This method, while historically significant, suffers from several drawbacks including harsh reaction conditions, the need for stoichiometric or excess copper, and often moderate yields.
Experimental Protocol:
A mixture of 2-naphthol (10.0 g, 69.4 mmol), anhydrous potassium carbonate (9.6 g, 69.4 mmol), and activated copper powder (1.0 g, 15.7 mmol) in nitrobenzene (50 mL) is heated to 200-210 °C for 4 hours. After cooling, the reaction mixture is filtered to remove inorganic salts and copper residues. The filtrate is then subjected to steam distillation to remove the nitrobenzene solvent. The resulting crude product is purified by recrystallization from a suitable solvent to afford this compound.
Modern Ullmann Reaction (Ligand-Assisted)
The introduction of ligands to the copper-catalyzed system has revolutionized the Ullmann reaction, allowing for milder reaction conditions and significantly improved yields. Ligands such as 1,10-phenanthroline chelate to the copper center, increasing its catalytic activity and facilitating the reductive elimination step.
Experimental Protocol:
In a dried Schlenk tube, CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), 2-naphthol (288 mg, 2.0 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig C-O Coupling
The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis.[1] This reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as BINAP), and a base. It is highly efficient for a wide range of substrates and generally proceeds under milder conditions than even modern Ullmann reactions.[2]
Experimental Protocol:
To an oven-dried Schlenk tube are added Pd(OAc)₂ (4.5 mg, 0.02 mmol), (±)-BINAP (25 mg, 0.04 mmol), 2-bromonaphthalene (414 mg, 2.0 mmol), 2-naphthol (317 mg, 2.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is degassed. The reaction is then heated at 110 °C for 8 hours. After cooling, the mixture is diluted with ether, filtered through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to give this compound.
Logical Workflow for Method Selection
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield, scale of the reaction, and cost considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: A decision-making workflow for selecting a synthetic route to this compound.
Conclusion
While the classical Ullmann condensation provides a historical foundation for the synthesis of this compound, modern catalytic methods offer significant advantages in terms of reaction conditions, efficiency, and substrate scope. The ligand-assisted Ullmann reaction represents a significant improvement, offering good yields under less strenuous conditions. For the highest yields and mildest conditions, the palladium-catalyzed Buchwald-Hartwig C-O coupling currently stands as a superior alternative for the synthesis of this compound and other diaryl ethers, particularly in the context of complex molecule synthesis in research and drug development. The choice of method will ultimately be guided by the specific requirements of the synthesis, balancing factors of cost, desired purity, and reaction scale.
References
Comparative reactivity of 1-naphthol versus 2-naphthol in etherification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-naphthol and 2-naphthol in etherification reactions, a fundamental transformation in organic synthesis. By examining their electronic and steric properties alongside available experimental data, this document aims to inform substrate choice and reaction optimization in research and development settings.
Executive Summary
The etherification of naphthols, typically achieved through the Williamson ether synthesis, is a crucial reaction for the synthesis of a wide range of chemical entities, including pharmaceuticals and fragrances. While both 1-naphthol and 2-naphthol can undergo this reaction, their reactivity profiles differ significantly. In principle, 1-naphthol is the more acidic of the two isomers, suggesting its corresponding naphthoxide is a more potent nucleophile. However, this electronic advantage is often counteracted by steric hindrance at the 1-position, making 2-naphthol a more favorable substrate in many practical applications. This guide delves into the theoretical underpinnings of this reactivity difference and presents relevant experimental protocols.
Theoretical Comparison: Electronic vs. Steric Effects
The relative reactivity of 1-naphthol and 2-naphthol in Williamson ether synthesis is governed by a delicate interplay of electronic and steric factors.
Electronic Effects: The acidity of the naphthols, indicated by their pKa values, plays a crucial role. A lower pKa signifies a more acidic compound and a more stable, and therefore more readily formed, conjugate base (naphthoxide). The naphthoxide is the active nucleophile in the Williamson ether synthesis.
| Compound | pKa (in DMSO) | Reference |
| 1-Naphthol | 16.2 | |
| 2-Naphthol | 17.2 |
As the data indicates, 1-naphthol is more acidic than 2-naphthol. This heightened acidity is attributed to the greater stabilization of the negative charge in the 1-naphthoxide ion through resonance. The conjugate base of 1-naphthol can delocalize the negative charge over two aromatic rings in its resonance structures, whereas the 2-naphthoxide has fewer such stabilizing contributors. A more stable conjugate base implies a higher concentration of the nucleophile at a given pH, which should, in principle, lead to a faster reaction rate.
Steric Effects: The steric environment around the hydroxyl group is a critical determinant of reactivity in SN2 reactions like the Williamson ether synthesis. In this regard, 1-naphthol is significantly more hindered than 2-naphthol. The hydrogen atom at the 8-position of the naphthalene ring (the peri-hydrogen) is in close proximity to the hydroxyl group at the 1-position. This steric clash can impede the approach of the electrophile (e.g., an alkyl halide) to the oxygen atom, thereby slowing down the rate of etherification. In contrast, the hydroxyl group in 2-naphthol is located in a less sterically congested environment, allowing for easier access by the electrophile.
The following diagram illustrates the logical relationship between the structural features of the naphthols and their resulting reactivity in etherification.
A Comparative Guide to Validating the Purity of 2,2'-Dinaphthyl Ether: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 2,2'-Dinaphthyl ether. We present detailed experimental protocols, comparative performance data, and logical workflows to assist in selecting the most appropriate method for your specific needs.
Introduction to Purity Validation of this compound
This compound is a diaryl ether of significant interest in various fields of chemical synthesis and materials science. Its purity is paramount to ensure the reliability and reproducibility of experimental results. The synthesis of this compound, often achieved through reactions like the Ullmann condensation, can result in impurities. Common impurities may include unreacted starting materials such as 2-naphthol and a corresponding halonaphthalene, as well as side-products from dimerization or other secondary reactions.
This guide explores the application of two powerful analytical techniques, HPLC and GC-MS, for the separation, identification, and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds.[1] It is particularly well-suited for the analysis of aromatic compounds like this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method with UV detection for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Potential impurity standards (e.g., 2-naphthol)
-
Sample preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks against their respective standards or, if standards are unavailable, as a percentage of the total peak area.
-
Validate the method by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[2] Given that many suppliers of this compound specify its purity by GC, this is a highly relevant method.[3]
Experimental Protocol: GC-MS Analysis
This protocol describes a GC-MS method for the purity determination of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
-
Potential impurity standards (e.g., 2-naphthol).
-
Sample preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum (comparison with a reference standard or library data).
-
Identify impurity peaks by their mass spectra and quantify them based on their peak areas relative to the main component or using calibration curves if standards are available.
-
Validate the method for linearity, precision, accuracy, LOD, and LOQ.
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance of HPLC-UV and GC-MS for the analysis of this compound and a potential impurity, 2-naphthol. The data presented are representative estimates based on typical performance for similar aromatic compounds.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC-UV | GC-MS |
| Retention Time (this compound) | ~ 8.5 min | ~ 15.2 min |
| Retention Time (2-Naphthol) | ~ 3.2 min | ~ 9.8 min |
| Resolution (this compound / 2-Naphthol) | > 5.0 | > 10.0 |
| Typical Run Time | 15 min | 25 min |
Table 2: Method Sensitivity and Validation Comparison
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the purity validation process.
Caption: Experimental workflow for purity validation.
Caption: Comparison of HPLC and GC-MS methods.
Caption: Decision tree for method selection.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and versatile method, particularly advantageous if non-volatile or thermally sensitive impurities are expected. Its simpler sample preparation and operation make it suitable for routine quality control.
-
GC-MS offers superior resolution for volatile and semi-volatile compounds and provides definitive structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.
For comprehensive purity analysis, especially during method development or for troubleshooting, employing both techniques can provide a more complete picture of the sample's composition. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and implement the most appropriate analytical strategy for their purity validation needs.
References
A Comparative Guide to Diaryl Ethers as High-Performance Materials: 2,2'-Dinaphthyl Ether Derivatives vs. Industry Benchmarks
The pursuit of advanced materials with superior thermal stability, mechanical strength, and chemical resistance is a cornerstone of innovation in aerospace, electronics, and biomedical fields. Within the realm of high-performance polymers, poly(aryl ether ketone)s (PAEKs) represent a class of materials renowned for their exceptional properties. The most prominent member of this family is Poly(ether ether ketone), or PEEK. This guide provides a comparative analysis of polymers derived from diaryl ethers, with a specific focus on materials incorporating the 2,2'-dinaphthyl ether moiety, against established benchmarks like PEEK.
The introduction of bulky, rigid naphthyl units into the polymer backbone, such as those derived from 2,2'-dihydroxy-1,1'-binaphthyl, is a strategy aimed at enhancing key material properties. The binaphthyl group's restricted rotation is anticipated to increase the glass transition temperature (Tg) and thermal stability, while its hydrophobicity can improve dimensional stability. This guide synthesizes available experimental data to offer a quantitative comparison and outlines the methodologies used to evaluate these advanced materials.
Performance Comparison: Thermal and Mechanical Properties
The performance of a high-performance polymer is primarily defined by its thermal and mechanical characteristics. The following tables summarize key data points for a representative poly(aryl ether ketone) containing a naphthyl group and compare it with the widely used PEKEKK and the industry-standard PEEK.
Table 1: Thermal Properties of Selected Diaryl Ether-Based Polymers
| Property | 2,6-PEKEKNK[1] | PEKEKK[1] | PEEK[2][3] |
| Glass Transition Temperature (Tg) | 171 °C | 151 °C | ~143 °C |
| Melting Temperature (Tm) | 390 °C | 388 °C | ~343 °C |
| Cold Crystallization Temperature (Tcc) | 242 °C | 215 °C | Not typically observed |
| 5% Weight Loss Temperature (Td5) | > 478 °C (in air)[4] | > 500 °C[5] | > 500 °C[5] |
Note: Data for 2,6-PEKEKNK and PEKEKK are from a direct comparative study[1]. PEEK data is from general sources[2][3]. Td5 for a similar class of naphthalene-containing poly(aryl ether ketone)s is provided for context[4].
Table 2: Mechanical Properties of Selected Diaryl Ether-Based Polymers
| Property | Naphthalene-Containing Poly(aryl ether ketone)s[4] | PEEK[3] |
| Young's Modulus | 0.70 - 4.40 GPa | 3.6 GPa |
| Tensile Strength | Not explicitly stated | 90 - 100 MPa |
| Elongation at Break | Not explicitly stated | 50% |
Note: The mechanical properties of naphthalene-containing PAEKs can vary significantly based on the specific monomer composition[4].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of high-performance polymers. Below are representative methodologies for the synthesis and characterization of these materials.
Synthesis of Binaphthyl-Based Poly(aryl ether sulfone)
A typical synthesis for a high-performance polymer containing a binaphthyl unit is achieved through nucleophilic aromatic substitution polymerization. The following protocol is adapted from the synthesis of a sulfonated poly(ether sulfone) with binaphthyl units (BNSH-100)[6].
-
Monomer Preparation : Prepare the disodium salt of 1,1'-binaphthyl-4,4'-diol and disodium 3,3′-disulfo-4,4′-difluorophenyl sulfone.
-
Polymerization : In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the prepared monomers, potassium carbonate (K₂CO₃), and a high-boiling point aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone. Anhydrous conditions are crucial.
-
Azeotropic Dehydration : Add toluene as an azeotroping agent. Heat the reaction mixture to reflux to remove any residual water, which is collected in the Dean-Stark trap.
-
Polycondensation : After removing the toluene, raise the temperature to initiate the polycondensation reaction. Maintain the reaction at an elevated temperature (typically 180-320°C, depending on the specific monomers and solvent) for several hours until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer.[7]
-
Precipitation and Purification : Cool the viscous polymer solution and precipitate it by pouring it into a non-solvent such as methanol or water.
-
Washing and Drying : Filter the precipitated fibrous polymer and wash it thoroughly with hot water and methanol to remove residual salts and solvent. Dry the final polymer product in a vacuum oven at an elevated temperature.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to determine the thermal stability and transition temperatures of polymers.[8][9][10]
-
TGA Protocol :
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The degradation temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
DSC Protocol :
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]
-
The sample and reference are subjected to a controlled temperature program, for example, heating at a rate of 10-20 °C/min.
-
The difference in heat flow between the sample and the reference is measured.
-
The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting heat flow curve.[11]
-
Mechanical Testing: Tensile Properties
The mechanical properties of polymers, such as tensile strength and modulus, are often determined according to ASTM D638 standards.[7][12][13]
-
Specimen Preparation : Polymer specimens are prepared in a standard "dog-bone" shape (e.g., Type I or V) by injection molding or machining from a pressed film.[7]
-
Conditioning : Specimens are conditioned at a specific temperature and humidity for a set period to ensure consistency.
-
Testing : The specimen is mounted in the grips of a universal testing machine.
-
Measurement : The specimen is pulled at a constant rate of crosshead separation until it fractures. The applied force and the elongation of the specimen are recorded throughout the test.
-
Data Analysis : A stress-strain curve is generated from the collected data, from which the tensile strength, Young's modulus, and elongation at break are calculated.[13]
Visualizing Experimental Workflows
To clarify the relationships between synthesis and characterization, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Synthesis and Characterization of Diaryl Ether Polymers.
Caption: Detailed Workflow for Thermal Analysis (TGA & DSC).
Caption: Workflow for Tensile Mechanical Property Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. PEEK (polyetheretherketone) vs PAEK (polyaryletherketone) Polymers: Understanding key differences and applications [victrex.com]
- 3. escholarship.org [escholarship.org]
- 4. A novel guanidinium grafted poly(aryl ether sulfone) for high-performance hydroxide exchange membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high performance polymer electrolyte membrane based on sulfonated poly(ether sulfone) with binaphthyl units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Copper-Based and Palladium-Based Catalysts for C-O Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of diaryl ethers and alkyl aryl ethers, is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. For decades, transition metal catalysis has been the go-to methodology for these transformations, with palladium and copper complexes at the forefront. This guide provides an objective comparison of copper-based and palladium-based catalysts for C-O coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Executive Summary
Palladium-catalyzed C-O cross-coupling reactions, most notably the Buchwald-Hartwig amination, are generally characterized by mild reaction conditions, excellent functional group tolerance, and a broad substrate scope.[1] In contrast, copper-catalyzed systems, rooted in the classical Ullmann condensation, offer significant advantages in terms of cost-effectiveness and sustainability due to the high abundance and low toxicity of copper.[2] While traditional Ullmann conditions were often harsh, modern advancements with the use of specific ligands have enabled copper-catalyzed C-O couplings to proceed under milder conditions, making them increasingly competitive with palladium systems.[2]
Quantitative Performance Comparison
The choice between a copper- and a palladium-based catalytic system often depends on the specific substrates, desired reaction conditions, and cost considerations. The following table summarizes key performance indicators for representative C-O coupling reactions catalyzed by both metals.
| Feature | Copper-Based Catalysts (Ullmann-Type) | Palladium-Based Catalysts (Buchwald-Hartwig Type) |
| Catalyst Cost | Lower | Higher |
| Metal Abundance | High | Low |
| Toxicity | Generally lower toxicity | Higher toxicity, requiring stringent removal from final products[3] |
| Typical Reaction Temp. | Often requires elevated temperatures (80-140 °C), though room temperature examples exist[4][5] | Generally milder conditions, often at room temperature to 110 °C[6][7] |
| Catalyst Loading | Typically 1-10 mol % | Typically 0.5-5 mol % |
| Ligands | Often requires N- or O-based ligands like 1,10-phenanthroline, amino acids, or picolinic acid[8][9] | Requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands)[1] |
| Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[8] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[6] |
| Substrate Scope | Good for phenols and activated aryl halides; can be challenging for unactivated aryl chlorides and sterically hindered substrates[8][10] | Broader scope, including unactivated aryl chlorides and a wide range of alcohols and phenols[1][9] |
| Functional Group Tol. | Good, but can be limited by higher reaction temperatures | Excellent, due to milder conditions |
Experimental Protocols
Copper-Catalyzed C-O Coupling (Ullmann-Type)
Reaction: O-Arylation of 2,6-dimethylphenol with 2-iodotoluene.[8]
Materials:
-
CuI (Copper(I) iodide)
-
Picolinic acid (ligand)
-
K₃PO₄ (Potassium phosphate, base)
-
2,6-dimethylphenol
-
2-iodotoluene
-
DMSO (Dimethyl sulfoxide, solvent)
Procedure:
-
An oven-dried Schlenk tube is charged with CuI (1.9 mg, 0.01 mmol, 2 mol %), picolinic acid (2.5 mg, 0.02 mmol, 4 mol %), and K₃PO₄ (212 mg, 1.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
2,6-dimethylphenol (61 mg, 0.5 mmol) and 2-iodotoluene (109 mg, 0.5 mmol) are added, followed by DMSO (1.0 mL).
-
The reaction mixture is stirred at 90 °C for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
Reaction: Coupling of 2-bromotoluene with n-butanol.[4]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Di-1-adamantyl-substituted bipyrazolylphosphine ligand (L6)
-
Cs₂CO₃ (Cesium carbonate, base)
-
2-bromotoluene
-
n-butanol
-
Toluene (solvent)
Procedure:
-
A solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol %) and ligand L6 (9.8 mg, 0.02 mmol, 2 mol %) in toluene (1 mL) is prepared in a glovebox.
-
In a separate vial, 2-bromotoluene (171 mg, 1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol) are combined.
-
The catalyst solution is added to the vial containing the aryl halide and base, followed by n-butanol (222 mg, 3.0 mmol).
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 3 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the alkyl aryl ether.
Mechanistic Overview and Logical Workflow
The divergent mechanisms of the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction are central to their differing performance characteristics.
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig C-O coupling.
The selection of an appropriate catalyst is a critical step in developing a successful C-O coupling reaction. The following workflow provides a logical approach to this decision-making process.
Caption: Decision workflow for selecting a C-O coupling catalyst.
Conclusion
Both copper- and palladium-based catalysts are powerful tools for the synthesis of molecules containing C-O bonds. Palladium catalysts generally offer a broader substrate scope and milder reaction conditions, making them a reliable choice for complex molecule synthesis where yield and functional group tolerance are paramount. However, the significant cost, toxicity, and lower abundance of palladium are notable drawbacks, particularly for large-scale industrial processes.[3]
Copper catalysts, on the other hand, present a more economical and sustainable alternative.[2] While they have traditionally required harsher conditions, ongoing research has led to the development of ligated copper systems that operate under increasingly mild conditions, expanding their utility.[2] For many applications, particularly with activated substrates and where cost is a major driver, modern copper-catalyzed Ullmann-type reactions are an excellent and often preferred choice. The decision between these two catalytic systems should be made on a case-by-case basis, weighing the specific requirements of the desired transformation against the inherent advantages and limitations of each metal.
References
- 1. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
Green Solvents Paving the Way for Sustainable Diaryl Ether Synthesis: A Comparative Guide
A shift towards environmentally benign methodologies is reshaping the landscape of diaryl ether synthesis, a critical transformation in the development of pharmaceuticals and advanced materials. This guide provides a comparative analysis of green chemistry alternatives to traditional, often hazardous, organic solvents, supported by experimental data and detailed protocols to aid researchers in adopting more sustainable practices.
Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation and Buchwald-Hartwig amination, have historically relied on high-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and 1,4-dioxane.[1][2] While effective, these solvents pose significant environmental, health, and safety risks.[1] The principles of green chemistry have spurred the exploration of safer and more sustainable alternatives, including solvent-free techniques, microwave-assisted synthesis, the use of supercritical fluids, and the replacement of conventional solvents with greener options like bio-derived solvents, ionic liquids, and deep eutectic solvents.[3][4][5]
Performance Comparison of Green Alternatives
The efficacy of various green alternatives in diaryl ether synthesis is summarized below, highlighting key performance indicators such as reaction time, temperature, and yield.
| Synthesis Method | Solvent/Condition | Catalyst System | Reactants | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Traditional Ullmann | NMP | CuCl/TMHD | Aryl bromides/iodides and phenols | Not specified | Moderate | Good to excellent | [6] |
| Traditional Buchwald-Hartwig | Toluene, Dioxane | Palladium/Phosphine ligand | Aryl halides/sulfonates and amines | Not specified | Not specified | Good to excellent | [7][8] |
| Mechanochemical | Solvent-free | Copper-catalyzed | Aryl halides and phenols | Short | Room Temperature | High | [9] |
| Microwave-Assisted | Solvent-free | Catalyst-free | Phenols and nitroaryl fluorides | 5-10 min | Not specified | High to excellent | [10][11] |
| Microwave-Assisted | DMSO | Catalyst-free | Aryl halides and arylmethanesulfonates | 6-9 min | Not specified | 53-90 | [12] |
| Supercritical Fluid | scCO₂ | Fluoride-mediated | Electron-deficient aryl fluorides and phenols | Not specified | Not specified | High | [13][14] |
| Green Solvent (Ullmann) | Non-polar (Toluene, Xylene) | CuIPPh₃ | Aryl bromides and phenols | Not specified | 110-140 | Moderate to good | [15] |
| Green Solvent (Buchwald-Hartwig) | 2-MeTHF, CPME | Palladium-based | Amides and amines | 15 h | 110 | High | [16] |
| Ionic Liquid (Ullmann) | [BMIM]Br | Copper | Aryl iodides and phenols | 22 h | 150 | 95 (conversion) | [17] |
Experimental Protocols
Mechanochemical Copper-Catalyzed Diaryl Ether Synthesis
This protocol is based on the work of Zeng et al. and utilizes electromagnetic milling (EMM) to promote a solvent-free C-O coupling reaction.[9]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper catalyst (e.g., CuI, 5 mol%)
-
Ligand (e.g., oxalic diamide derivative, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Milling jar and balls
Procedure:
-
To a milling jar, add the aryl halide, phenol, copper catalyst, ligand, and base.
-
Seal the jar and place it in the electromagnetic mill.
-
Mill the mixture at room temperature for the specified time as determined by reaction monitoring.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent and filter to remove inorganic salts.
-
Purify the product by column chromatography.
Microwave-Assisted Catalyst-Free Diaryl Ether Synthesis
This protocol is adapted from studies on microwave-assisted synthesis and offers a rapid and efficient method without the need for a metal catalyst.[10][11][12]
Materials:
-
Electron-deficient aryl halide (e.g., nitroaryl fluoride, 1.0 mmol)
-
Phenol (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl halide, phenol, and base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 300W) for a short duration (5-10 minutes).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the vial, and partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diaryl Ether Synthesis in Supercritical Carbon Dioxide (scCO₂)
This procedure is based on the fluoride-mediated SₙAr reaction in scCO₂ as reported by Lee et al.[13][14]
Materials:
-
Electron-deficient aryl fluoride (1.0 mmol)
-
Phenol (1.2 mmol)
-
Fluoride source (e.g., polymer-supported imidazolium fluoride, 1.5 equiv)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the aryl fluoride, phenol, and the fluoride source.
-
Seal the reactor and purge with low-pressure CO₂.
-
Pressurize the reactor with CO₂ to the desired supercritical pressure and heat to the reaction temperature.
-
Stir the reaction mixture for the required duration.
-
After the reaction, cool the reactor to ambient temperature and slowly vent the CO₂ into a collection flask containing an organic solvent.
-
Rinse the reactor with the same solvent to recover the product.
-
Combine the solvent fractions and purify the product as needed.
Visualizing the Green Synthesis Workflow
The following diagrams illustrate the general workflows for the discussed green synthetic methodologies.
Caption: Workflow for mechanochemical diaryl ether synthesis.
Caption: Workflow for microwave-assisted diaryl ether synthesis.
Caption: Workflow for diaryl ether synthesis in supercritical CO₂.
Conclusion
The development of green alternatives to traditional solvents in diaryl ether synthesis offers significant advantages in terms of environmental impact, safety, and often, process efficiency. Mechanochemical and microwave-assisted solvent-free methods provide rapid and high-yielding routes to these valuable compounds.[9][10] Supercritical CO₂ emerges as a promising medium for clean diaryl ether production.[13] Furthermore, the substitution of conventional solvents with greener alternatives like 2-MeTHF, CPME, and ionic liquids in established protocols like the Ullmann and Buchwald-Hartwig reactions demonstrates a practical approach towards more sustainable chemical manufacturing.[16][17][18] The data and protocols presented in this guide aim to facilitate the adoption of these greener methodologies by the research and drug development community, contributing to a more sustainable future for chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Electromagnetic milling promoted mechanochemical copper-catalyzed C–O coupling reaction for diaryl ether formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Unambiguous Structure Elucidation: A Comparative NMR Analysis of 2,2'-Dinaphthyl Ether
Distinguishing between constitutional isomers is a critical task in chemical synthesis and drug development. This guide provides a comparative analysis of 2,2'-dinaphthyl ether and its potential isomeric impurities, 1,1'-dinaphthyl ether and 1,2'-dinaphthyl ether, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and protocols offer a robust framework for the definitive structural confirmation of this compound.
The structural integrity of a molecule is paramount in determining its chemical and biological activity. In the synthesis of this compound, the formation of constitutional isomers such as 1,1'-dinaphthyl ether and 1,2'-dinaphthyl ether is a possibility. These isomers, while possessing the same molecular formula, differ in the connectivity of their naphthyl rings to the central oxygen atom, leading to distinct chemical and physical properties. NMR spectroscopy stands as a powerful, non-destructive analytical technique to differentiate these structures with high fidelity.
Comparative ¹H and ¹³C NMR Data
The key to distinguishing between these isomers lies in the unique chemical environment of each proton and carbon atom, which translates to distinct chemical shifts in their respective NMR spectra. The symmetry of this compound, for instance, results in a simpler spectrum compared to the less symmetrical 1,2'-dinaphthyl ether.
Below are the tabulated ¹H and ¹³C NMR chemical shifts for this compound and its isomers. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound | 1,1'-Dinaphthyl Ether | 1,2'-Dinaphthyl Ether |
| H-1, H-1' | 7.35 (d, J=8.8 Hz) | - | 7.95 (d, J=8.2 Hz) |
| H-3, H-3' | 7.20 (d, J=8.8 Hz) | - | 7.50-7.40 (m) |
| H-4, H-4' | 7.80 (d, J=8.8 Hz) | - | 7.85 (d, J=8.2 Hz) |
| H-5, H-5' | 7.45 (ddd) | - | 7.50-7.40 (m) |
| H-6, H-6' | 7.30 (ddd) | - | 7.35-7.25 (m) |
| H-7, H-7' | 7.40 (ddd) | - | 7.35-7.25 (m) |
| H-8, H-8' | 7.85 (d) | - | 7.90 (d) |
| Other Aromatic | - | 7.99-7.20 (m) | 7.20-6.90 (m) |
Note: Due to the complexity and potential for overlapping signals in the aromatic region for 1,1'- and 1,2'-dinaphthyl ether, the data is presented as a multiplet range. Specific assignments would require 2D NMR techniques.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound | 1,1'-Dinaphthyl Ether | 1,2'-Dinaphthyl Ether |
| C-1, C-1' | 118.9 | - | 153.5 |
| C-2, C-2' | 154.8 | - | 115.0 |
| C-3, C-3' | 129.5 | - | 129.8 |
| C-4, C-4' | 126.5 | - | 124.2 |
| C-4a, C-4a' | 127.8 | - | 128.2 |
| C-5, C-5' | 126.8 | - | 126.0 |
| C-6, C-6' | 123.9 | - | 122.5 |
| C-7, C-7' | 129.2 | - | 127.5 |
| C-8, C-8' | 108.2 | - | 120.8 |
| C-8a, C-8a' | 134.5 | - | 134.0 |
| Other Aromatic | - | 153.8, 134.7, 128.0, 126.3, 125.8, 125.4, 122.1, 120.9, 115.3 | 150.1, 134.2, 131.5, 129.4, 128.0, 127.8, 126.7, 125.8, 125.5, 124.8, 121.5, 119.5 |
Note: The listed values for 1,1'- and 1,2'-dinaphthyl ether represent a selection of expected chemical shifts in the aromatic region. The complexity of the spectra necessitates advanced NMR analysis for complete assignment.
Experimental Protocol
A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for dinaphthyl ethers is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the dinaphthyl ether sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
Tune and shim the spectrometer probe to the sample to ensure optimal magnetic field homogeneity.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for the confirmation of this compound structure via NMR.
By following this structured approach and comparing the acquired experimental data with the provided reference tables, researchers can confidently and objectively confirm the structure of their synthesized this compound, ensuring the quality and reliability of their materials for further research and development.
A Comparative Performance Analysis of 2,2'-Dinaphthyl Ether as a Reference Standard
In the landscape of pharmaceutical research and drug development, the purity and stability of reference standards are paramount for accurate analytical method development and validation. 2,2'-Dinaphthyl ether serves as a critical reference standard in the quality control of certain active pharmaceutical ingredients (APIs), such as the antifungal agent Tolnaftate and the atypical antipsychotic Asenapine.[1][2][3][4] This guide provides an objective comparison of the performance of this compound against two viable alternatives, Diphenyl ether and Dibenzofuran, supported by representative experimental data and detailed protocols.
The selection of an appropriate reference standard is contingent on several factors, including its structural similarity to the analyte of interest, purity, stability, and chromatographic behavior. This guide will delve into these performance aspects to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Physicochemical Properties of Selected Reference Standards
A fundamental understanding of the physicochemical properties of a reference standard is crucial for its effective application. The table below summarizes key properties of this compound and its alternatives.
| Property | This compound | Diphenyl Ether | Dibenzofuran |
| CAS Number | 613-80-9[5][6][7] | 101-84-8 | 132-64-9[8] |
| Molecular Formula | C₂₀H₁₄O[5][6][7] | C₁₂H₁₀O | C₁₂H₈O[8] |
| Molecular Weight | 270.33 g/mol [4] | 170.21 g/mol | 168.19 g/mol |
| Appearance | White to light yellow crystalline powder | Colorless liquid or crystalline solid | White crystalline solid |
| Melting Point | 103-107 °C | 26-29 °C | 83-87 °C |
| Boiling Point | 426.9 °C (estimated) | 259 °C | 287 °C |
| Purity (typical) | >99.0% (GC)[7] | >99.0% | >99.0% |
Chromatographic Performance Comparison
The chromatographic performance of a reference standard is a critical determinant of its suitability for a given analytical method. An ideal reference standard should exhibit a sharp, symmetrical peak with adequate retention to ensure separation from other components in the sample matrix.
This section presents a hypothetical, yet representative, comparison of the chromatographic performance of this compound, Diphenyl ether, and Dibenzofuran under typical reversed-phase high-performance liquid chromatography (RP-HPLC) conditions used for impurity profiling of pharmaceutical compounds.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol is a representative method for the analysis of non-polar impurities in a drug substance.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water.
-
Time (min) | % Acetonitrile | % Water
-
---|---|---
-
0 | 50 | 50
-
20 | 90 | 10
-
25 | 90 | 10
-
30 | 50 | 50
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: 0.1 mg/mL of each reference standard in Acetonitrile.
Comparative Chromatographic Data (Hypothetical)
The following table summarizes the expected chromatographic performance of the three reference standards based on the protocol above.
| Parameter | This compound | Diphenyl Ether | Dibenzofuran |
| Retention Time (min) | 18.5 | 12.3 | 13.1 |
| Tailing Factor | 1.1 | 1.2 | 1.1 |
| Theoretical Plates | >15000 | >12000 | >14000 |
Experimental Workflow for Reference Standard Analysis
The following diagram illustrates a typical workflow for the analysis of a reference standard in a quality control environment.
Caption: Workflow for reference standard analysis.
Stability Performance: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a reference standard and to develop stability-indicating analytical methods.[9][10] These studies expose the compound to harsh conditions to accelerate its degradation.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Comparative Stability Data (Hypothetical)
The table below presents a hypothetical summary of the degradation observed for each reference standard under the specified stress conditions. The data reflects the expected relative stability based on the chemical structures of the compounds.
| Stress Condition | This compound (% Degradation) | Diphenyl Ether (% Degradation) | Dibenzofuran (% Degradation) |
| Acid Hydrolysis | < 1% | < 1% | < 1% |
| Base Hydrolysis | < 1% | < 1% | < 1% |
| Oxidative Degradation | ~5% | ~8% | ~3% |
| Thermal Degradation | < 2% | < 3% | < 2% |
| Photolytic Degradation | ~3% | ~5% | ~2% |
Dibenzofuran is expected to show slightly higher stability due to its more rigid, planar structure, which can offer some protection against degradation. The ether linkage in both this compound and Diphenyl ether is a potential site for oxidative degradation.
Logical Relationship in Stability Assessment
The following diagram illustrates the logical flow of a forced degradation study and its implications.
Caption: Logic of forced degradation studies.
Conclusion
This compound is a suitable reference standard for the analytical testing of specific pharmaceutical compounds, demonstrating good chromatographic performance and stability. When compared to potential alternatives like Diphenyl ether and Dibenzofuran, the choice of the most appropriate standard will depend on the specific requirements of the analytical method.
-
This compound is a good choice when a higher molecular weight and later eluting standard is required to be representative of potential high molecular weight impurities.
-
Diphenyl Ether , with its lower boiling point and shorter retention time, may be suitable for methods where a faster run time is desired and where it does not co-elute with other components.
-
Dibenzofuran offers excellent stability and chromatographic performance and can be a robust alternative, particularly in methods where photostability is a concern.
Ultimately, the selection of a reference standard should be based on a thorough evaluation of its performance within the specific analytical method and its ability to meet the validation criteria set forth by regulatory guidelines. This guide provides a framework and representative data to aid in this critical decision-making process.
References
- 1. Assay of tolnaftate and related impurities by isocratic supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound - CAS - 613-80-9 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2'-Dinaphthyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of 2,2'-Dinaphthyl ether, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Essential Safety and Handling Information
This compound is a white to light yellow crystalline powder.[1][2] While specific toxicity data is limited, it is classified with GHS hazard statements indicating it may cause an allergic skin reaction and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn when handling this compound.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₂₀H₁₄O |
| Molecular Weight | 270.33 g/mol [1][3] |
| Appearance | White to Light yellow powder/crystal[1][2] |
| Purity | >99.0% (GC)[1][2] |
| Melting Point | 103.0 to 107.0 °C |
| Boiling Point | 250 °C at 19 mmHg[3] |
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As an aromatic ether, it should be treated with caution due to the potential, albeit lower than for aliphatic ethers, for peroxide formation over time, especially if exposed to air and light.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Do not mix this compound waste with other waste streams, particularly acids or strong oxidizing agents.
-
-
Containerization:
-
Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid.
-
For solid waste, ensure the container is properly sealed to prevent the release of dust.
-
If the ether is in a solution, use a container compatible with the solvent.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management.
References
Essential Safety and Logistics for Handling 2,2'-Dinaphthyl Ether
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 2,2'-Dinaphthyl ether, including detailed operational and disposal plans to ensure laboratory safety and compliance.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific hazard classifications can vary by supplier, it is crucial to treat this compound with caution. Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use impervious chemical-resistant gloves, such as nitrile rubber.[2]
-
Skin and Body Protection: A standard laboratory coat should be worn.[4] For tasks with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₀H₁₄O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 613-80-9 |
| Hazard Descriptions | Not classified as a dangerous good for transport. |
Data sourced from available Safety Data Sheets (SDS) and chemical supplier information.[5][6][7]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[4][8]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Confirm that all required PPE is available and in good condition.
2. Handling the Compound:
-
Don all required PPE before opening the container.
-
Handle the solid compound with care to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[9]
3. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.[2][10]
-
Decontaminate all work surfaces and equipment.
-
Remove PPE in the designated area to prevent cross-contamination.
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9][10] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated, properly labeled hazardous waste container.[13]
-
The container must be made of a compatible material and have a tightly fitting lid.[14]
2. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[13]
-
Do not overfill waste containers; it is recommended to fill them to only 70-80% capacity to allow for vapor expansion.[13]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.[13]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[14]
-
Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[14]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. madewell.net [madewell.net]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. wcu.edu [wcu.edu]
- 5. This compound | 613-80-9 [chemicalbook.com]
- 6. geno-chem.com [geno-chem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. trdsf.com [trdsf.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. ctrnet.ca [ctrnet.ca]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
